Lumateperone-D4
Description
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Properties
Molecular Formula |
C24H28FN3O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1/i7D,8D,9D,10D |
InChI Key |
HOIIHACBCFLJET-NSOGIYDGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lumateperone-D4: A Technical Guide to its Chemical Structure, Properties, and Analytical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumateperone-D4 is the deuterated analog of Lumateperone (B1672687), a novel atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] As a stable isotope-labeled internal standard, this compound is a critical tool for the accurate quantification of Lumateperone in biological matrices during preclinical and clinical development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. It also details the pharmacological profile of its non-deuterated counterpart, Lumateperone, including its mechanism of action and receptor binding affinities, and provides experimental protocols for key assays.
Chemical Structure and Properties
This compound is structurally identical to Lumateperone, with the exception of four deuterium (B1214612) atoms incorporated into the molecule. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the parent compound in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.[3]
Chemical Structure
IUPAC Name: 4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-trien-12-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one
Chemical Formula: C₂₄H₂₄D₄FN₃O
CAS Number: 2102683-55-4[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated form, Lumateperone, is also included for comparison.
| Property | This compound | Lumateperone |
| Molecular Weight | 397.5 g/mol | 393.5 g/mol |
| Monoisotopic Mass | 397.24674767 Da | 393.223498 Da |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO, and Dimethylformamide (DMF) | Soluble in Methanol, DMSO, and DMF; sparingly soluble in aqueous buffers |
Synthesis and Characterization
Synthesis
The synthesis of Lumateperone has been described in the literature and typically involves a multi-step process.[4][5] The synthesis of this compound follows a similar route, with the introduction of deuterium atoms via a deuterated precursor. A general synthetic scheme is outlined below. A detailed experimental protocol for the synthesis of Lumateperone is available in the cited literature, and a similar procedure would be followed for the deuterated analog, substituting a deuterated equivalent of a key starting material.[4][5]
General Synthetic Workflow:
References
- 1. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Lumateperone | NROChemistry [nrochemistry.com]
- 5. Lumateperone synthesis - chemicalbook [chemicalbook.com]
Lumateperone-D4: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated isotopic purity and stability of Lumateperone-D4. As specific experimental data for this compound is not publicly available, this guide is based on the known properties of its non-deuterated analog, Lumateperone, and established scientific principles and regulatory guidelines for deuterated compounds used as analytical standards. The data and protocols presented herein are representative examples and should be adapted based on empirical validation.
Introduction
Lumateperone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Its mechanism of action involves a unique combination of serotonin (B10506) 5-HT2A receptor antagonism, presynaptic D2 partial agonism, and postsynaptic D2 antagonism, along with modulation of glutamate (B1630785) signaling.[1][3][4] this compound is the deuterated analog of Lumateperone, where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used in pharmacokinetic and metabolic studies. The incorporation of deuterium imparts a higher mass without significantly altering the physicochemical properties, allowing for clear differentiation from the unlabeled analyte.
The utility of this compound as an internal standard is contingent upon its high isotopic purity and stability under various experimental and storage conditions. This guide outlines the key considerations and methodologies for assessing these critical attributes.
Isotopic Purity of this compound
Isotopic purity refers to the extent to which the hydrogen atoms at the labeled positions have been replaced by deuterium. High isotopic purity is crucial to minimize cross-contribution to the mass signal of the unlabeled analyte, ensuring accurate quantification. For deuterated standards, an isotopic purity of ≥98% is generally considered acceptable.[5]
Representative Data on Isotopic Purity
The following table summarizes the expected specifications for the isotopic purity of this compound.
| Parameter | Specification | Typical Analytical Technique |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Isotopic Enrichment | ≥98% at each labeled position | Mass Spectrometry, NMR Spectroscopy |
| Isotopologue Distribution | D4 > 95% | High-Resolution Mass Spectrometry (HRMS) |
| D0-D3 < 5% |
Experimental Protocols for Isotopic Purity Assessment
2.2.1 Protocol for Isotopic Enrichment Determination by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using LC-MS.
Objective: To quantify the percentage of deuterium incorporation at the labeled positions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
Materials:
-
This compound sample
-
Lumateperone reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and Lumateperone in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
LC-MS Analysis:
-
Inject the Lumateperone reference standard to determine its retention time and mass spectrum.
-
Inject the this compound sample.
-
Acquire full-scan mass spectra for both samples.
-
-
Data Analysis:
-
Determine the mass of the molecular ion ([M+H]+) for both Lumateperone and this compound.
-
Analyze the isotopic cluster of the this compound molecular ion.
-
Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution for different enrichment levels.[2] The relative intensities of the ions corresponding to the D0, D1, D2, D3, and D4 species are used to determine the overall isotopic purity.
-
2.2.2 Protocol for Isotopic Purity and Structure Confirmation by NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of deuterium labeling and assess isotopic purity.
Objective: To confirm the structural integrity and location of deuterium atoms and to estimate the isotopic purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ²H detection.
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated NMR solvent.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration confirms successful labeling.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration.
-
Data Analysis:
-
Integrate the residual proton signals in the ¹H NMR spectrum to estimate the percentage of non-deuterated species.
-
Compare the chemical shifts in the ¹H and ²H spectra to confirm the labeling positions.
-
Stability of this compound
The stability of this compound is a critical parameter to ensure its integrity as an internal standard over time and under various experimental conditions. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[1][3]
Representative Stability Data
The following table provides an example of a stability testing summary for this compound.
| Condition | Duration | Specification (Remaining Purity) |
| Long-Term Storage (-20°C) | 24 months | ≥98% |
| Accelerated Storage (40°C / 75% RH) | 6 months | ≥98% |
| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | No significant degradation |
| Bench-Top (Room Temperature) | 24 hours | No significant degradation |
| Solution Stability (in Methanol at 4°C) | 1 month | No significant degradation |
Experimental Protocols for Stability Assessment
3.2.1 Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6]
Objective: To evaluate the stability of this compound under stress conditions.
Stress Conditions (as per ICH Q1A(R2)):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
After the specified duration, neutralize the acidic and basic solutions.
-
Analyze all samples by a stability-indicating HPLC method (e.g., with UV or MS detection).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
3.2.2 Protocol for Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf life.
Objective: To determine the re-test period or shelf life of this compound.
Procedure:
-
Store aliquots of this compound (in solid form and/or in solution) under the conditions specified in the stability protocol (e.g., -20°C for long-term, 40°C/75% RH for accelerated).
-
At predetermined time points (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove a sample and analyze it for purity and content using a validated stability-indicating HPLC method.
-
Evaluate the data for any significant changes in purity or the appearance of degradation products over time.
Visualizations
Signaling Pathway of Lumateperone
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Molecular Blueprint: A Technical Guide to Lumateperone-D4 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive interpretation of a representative Certificate of Analysis (CoA) for Lumateperone-D4. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand the critical quality attributes of this stable isotope-labeled compound, a crucial tool in pharmacokinetic and metabolic studies of Lumateperone (B1672687). This document outlines the key analytical data, details the experimental methodologies used for its characterization, and visualizes the intricate signaling pathways of its unlabeled counterpart, Lumateperone.
Quantitative Data Summary
A Certificate of Analysis for this compound provides essential data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA.
Table 1: Identification and General Properties
| Test | Specification | Result |
| Product Name | This compound | Conforms |
| CAS Number | Not Available | Not Available |
| Molecular Formula | C₂₄H₂₄D₄FN₃O | C₂₄H₂₄D₄FN₃O |
| Molecular Weight | 401.53 g/mol | 401.53 g/mol |
| Appearance | White to Off-White Powder | Conforms |
| Solubility | Soluble in Methanol | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | RP-HPLC | ≥ 98.0% | 99.5% |
| Deuterium (B1214612) Incorporation | Mass Spectrometry | ≥ 99% | 99.6% |
| Related Substances | RP-HPLC | Report | Conforms |
| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.2% |
| Assay (by NMR) | ¹H NMR | 95.0% - 105.0% | 99.8% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC System with a UV-Vis Detector
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient mixture of Methanol and 0.1% Orthophosphoric Acid in water.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Run Time: 10 minutes[1]
Procedure:
-
Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Calculation: The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks, expressed as a percentage.
Identity Confirmation and Deuterium Incorporation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by chromatography.
-
Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the expected mass of this compound. The isotopic distribution is examined to calculate the percentage of deuterium incorporation.
Assay by Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute content of this compound in the sample.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: A precise amount of the this compound sample and a certified internal standard are weighed and dissolved in a deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Data Processing: The spectrum is processed, and the integrals of specific, well-resolved signals from both the analyte and the internal standard are determined.
-
Calculation: The assay is calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molecular weights and the number of protons contributing to each signal.
Signaling Pathways and Experimental Workflow
The therapeutic effects of Lumateperone are attributed to its unique and complex interaction with multiple neurotransmitter systems.[3][4] The following diagrams illustrate these pathways and a typical analytical workflow.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic [mdpi.com]
- 4. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Lumateperone: A Comprehensive Technical Guide to its Pharmacodynamics and Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687) is a novel atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its therapeutic efficacy is attributed to a unique and complex pharmacodynamic profile, characterized by a multi-receptor binding and functional activity that distinguishes it from other antipsychotic agents. This technical guide provides an in-depth exploration of the pharmacodynamics of lumateperone, its receptor profile, and the associated signaling pathways.
Core Pharmacodynamic Characteristics
Lumateperone's mechanism of action involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[1] Unlike many other antipsychotics, lumateperone exhibits a distinctive combination of high-affinity antagonism at serotonin 5-HT2A receptors, coupled with a nuanced interaction at dopamine D2 receptors, where it acts as a presynaptic partial agonist and a postsynaptic antagonist.[2][3][4] Furthermore, it uniquely modulates glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[4][5] This multifaceted engagement with key neural circuits is believed to contribute to its broad spectrum of clinical effects, including efficacy against positive and negative symptoms of schizophrenia with a favorable side-effect profile.[6]
Receptor Binding Profile
The affinity of lumateperone for various neurotransmitter receptors and transporters has been extensively characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin Receptors | ||
| 5-HT2A | 0.54 | [4] |
| 5-HT2C | 173 | [7] |
| Dopamine Receptors | ||
| D2 | 32 | [4] |
| D1 | 52 | [5] |
| D4 | 39.7 - 104 | [4] |
| Serotonin Transporter | ||
| SERT | 33 - 62 | [3][4] |
| Adrenergic Receptors | ||
| α1A | Moderate Affinity | [8] |
| α1B | 36.9 | [4] |
| Histamine Receptors | ||
| H1 | >1000 | [7] |
| Muscarinic Receptors | ||
| M1-M5 | Low Affinity (>100) | [9] |
Table 1: In Vitro Receptor and Transporter Binding Affinities of Lumateperone. This table summarizes the binding affinities (Ki values) of lumateperone for various CNS receptors and transporters, highlighting its high affinity for the 5-HT2A receptor and moderate affinity for D2, D1, and SERT.
Functional Activity and Signaling Pathways
Serotonergic System: Potent 5-HT2A Antagonism
Lumateperone is a potent antagonist at serotonin 5-HT2A receptors.[4] This is a key feature of its pharmacology, with a binding affinity for 5-HT2A receptors that is approximately 60-fold higher than its affinity for dopamine D2 receptors.[9] Blockade of 5-HT2A receptors is thought to contribute to the antipsychotic effects and may mitigate the extrapyramidal side effects (EPS) associated with D2 receptor antagonism.[3] Positron Emission Tomography (PET) studies in humans have demonstrated that even low doses of lumateperone (10 mg) can lead to over 85% occupancy of cortical 5-HT2A receptors.[10]
Caption: Lumateperone's antagonistic action at the 5-HT2A receptor.
Dopaminergic System: A Dual-Action Modulator
Lumateperone exhibits a unique dual action at dopamine D2 receptors, functioning as a presynaptic partial agonist and a postsynaptic antagonist.[2][3] This mechanism is thought to stabilize dopamine neurotransmission. As a presynaptic partial agonist, it can modulate dopamine release, preventing excessive dopaminergic activity. As a postsynaptic antagonist, it blocks the effects of excess dopamine, which is implicated in the positive symptoms of schizophrenia.[3] This targeted action is also regioselective, with a preference for mesolimbic and mesocortical pathways over the nigrostriatal pathway, which may contribute to the low incidence of EPS.[6] PET studies have shown that a 42 mg dose of lumateperone results in approximately 40% occupancy of striatal D2 receptors.[10]
Caption: Dual action of lumateperone at dopamine D2 receptors.
Glutamatergic System: D1-Dependent Modulation of NMDA and AMPA Receptors
A key differentiator for lumateperone is its ability to modulate the glutamatergic system.[5] It enhances N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission.[11] This effect is dependent on dopamine D1 receptor activity.[12] Lumateperone has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor.[7][13] Furthermore, it promotes AMPA receptor trafficking and function through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7] This modulation of glutamate, a key excitatory neurotransmitter, may contribute to lumateperone's effects on the negative and cognitive symptoms of schizophrenia.[7]
Caption: Lumateperone's D1-dependent modulation of glutamate receptors.
Serotonin Transporter (SERT) Inhibition
Lumateperone also exhibits moderate affinity for the serotonin transporter (SERT), acting as an inhibitor.[4] This action, similar to that of selective serotonin reuptake inhibitors (SSRIs), may contribute to its antidepressant effects observed in the treatment of bipolar depression and may also play a role in addressing the negative symptoms of schizophrenia.
Experimental Protocols
Detailed, proprietary experimental protocols for lumateperone are not publicly available. However, the following sections describe the general methodologies for the key experiments used to characterize its pharmacodynamic profile.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of lumateperone for various receptors and transporters.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared through homogenization and centrifugation.[14]
-
Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the target) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled lumateperone.[14]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[14]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[15]
Functional Assays (e.g., for D2 Receptor Activity)
Objective: To determine the functional activity of lumateperone (e.g., antagonist, partial agonist) at a specific receptor.
General Protocol for a cAMP-based Assay for Gi-coupled Receptors (like D2):
-
Cell Culture: A cell line stably expressing the human D2 receptor is cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of lumateperone.
-
Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added to stimulate the receptor, which, through Gi signaling, leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of lumateperone to block the agonist-induced decrease in cAMP is quantified to determine its antagonist potency. To assess agonist activity, lumateperone is added alone, and any change in cAMP levels is measured. For lumateperone, in vitro assays in CHO cells expressing human D2L or D2S receptors showed no demonstrable agonist activity, indicating it acts as an antagonist at postsynaptic D2 receptors in these systems.[2]
In Vivo Microdialysis
Objective: To measure the effect of lumateperone on extracellular levels of neurotransmitters like dopamine and glutamate in specific brain regions of living animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the medial prefrontal cortex) of an anesthetized or freely moving rodent.[11]
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate.[11]
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.[11]
-
Neurotransmitter Analysis: The concentration of dopamine and glutamate in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[11]
-
Data Analysis: Changes in neurotransmitter levels following the administration of lumateperone are compared to baseline levels. Studies have shown that lumateperone can increase dopamine and glutamate release in the rat medial prefrontal cortex.[11][12]
Caption: A simplified workflow for in vivo microdialysis experiments.
Conclusion
Lumateperone possesses a novel and complex pharmacodynamic profile that distinguishes it from other antipsychotic medications. Its potent serotonin 5-HT2A antagonism, combined with a unique dual-action at dopamine D2 receptors and D1-dependent modulation of the glutamatergic system, provides a multi-faceted mechanism of action. This intricate interplay with key neurotransmitter systems likely underlies its clinical efficacy in treating a broad range of symptoms in schizophrenia and bipolar depression, while maintaining a favorable safety and tolerability profile. Further research into the downstream effects of its unique receptor interactions will continue to elucidate the full therapeutic potential of this innovative molecule.
References
- 1. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]
- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Lumateperone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone (B1672687), an atypical antipsychotic, has a complex metabolic profile involving multiple enzymatic pathways. Understanding its in vitro and in vivo metabolism is crucial for comprehending its pharmacokinetic and pharmacodynamic characteristics, as well as for predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of lumateperone, detailing its metabolic pathways, the enzymes involved, and quantitative data from human and preclinical studies. It also includes detailed experimental protocols for key metabolism assays and visualizations of the metabolic pathways and experimental workflows.
In Vivo Metabolism and Excretion
Human studies utilizing radiolabeled [14C]lumateperone have been instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties. Following oral administration, lumateperone is extensively metabolized, with more than 20 metabolites having been identified.
Mass Balance and Excretion
A human mass balance study revealed that after a single oral dose of radiolabeled lumateperone, approximately 58% of the radioactivity is recovered in the urine and 29% in the feces.[1] Less than 1% of the administered dose is excreted as unchanged lumateperone in the urine, indicating that the drug is almost completely metabolized before elimination.[1]
Plasma Profile of Lumateperone and its Metabolites
In human plasma, following a single oral dose of radiolabeled lumateperone, the parent drug and its glucuronidated metabolites constitute approximately 2.8% and 51% of the total circulating radioactivity, respectively.[2] This highlights the significance of glucuronidation as a major metabolic pathway in humans.
In Vitro Metabolism
In vitro studies using human liver microsomes and recombinant enzymes have been pivotal in identifying the specific enzymes responsible for the metabolism of lumateperone. These studies have shown the involvement of cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGT), and aldo-keto reductases (AKR).[2]
Phase I Metabolism
Phase I metabolism of lumateperone primarily involves N-demethylation, ketone reduction, dehydrogenation, and piperazine (B1678402) ring cleavage.[3]
-
N-demethylation: This reaction is primarily mediated by CYP3A4, leading to the formation of active metabolites.
-
Ketone Reduction: Aldo-keto reductases (AKRs), including AKR1C1, AKR1B10, and AKR1C4, are responsible for the reduction of the ketone moiety on the butyrophenone (B1668137) side chain.[2]
-
Other Oxidative Pathways: Other CYP isozymes, such as CYP2C8 and CYP1A2, also contribute to the metabolism of lumateperone.[2]
Phase II Metabolism
Phase II metabolism involves the conjugation of lumateperone and its Phase I metabolites with glucuronic acid, a process catalyzed by UGT enzymes. This is a major clearance pathway for lumateperone in humans. The key UGT isoforms involved are UGT1A1, UGT1A4, and UGT2B15.[2]
Major Metabolites of Lumateperone
Several key metabolites of lumateperone have been identified, with some exhibiting pharmacological activity.
-
IC200131: This is the reduced carbonyl metabolite formed by the action of aldo-keto reductases on the butyrophenone side chain. In humans, this is a primary metabolic pathway.[1]
-
IC200161: This N-desmethyl metabolite is a major metabolite in non-clinical species like rats.[1]
-
IC200565: This is another N-desmethylated metabolite.
In rat plasma, the exposure to the N-demethylated metabolite (referred to as M3 in one study) was found to be approximately 1.5-fold higher than that of the parent lumateperone.[3]
Data Presentation
Table 1: Quantitative Data from a Human [14C]Lumateperone ADME Study
| Parameter | Value | Reference |
| Excretion | ||
| Total Radioactivity Recovered in Urine | ~58% | [1] |
| Total Radioactivity Recovered in Feces | ~29% | [1] |
| Unchanged Lumateperone in Urine | < 1% | [1] |
| Plasma Profile (% of Total Radioactivity) | ||
| Lumateperone | ~2.8% | [2] |
| Glucuronidated Metabolites | ~51% | [2] |
Table 2: Major Enzymes Involved in Lumateperone Metabolism
| Enzyme Family | Specific Enzymes | Metabolic Pathway | Reference |
| Cytochrome P450 (CYP) | CYP3A4, CYP2C8, CYP1A2 | N-demethylation and other oxidative pathways | [2] |
| UDP-Glucuronosyl-transferase (UGT) | UGT1A1, UGT1A4, UGT2B15 | Glucuronidation | [2] |
| Aldo-Keto Reductase (AKR) | AKR1C1, AKR1B10, AKR1C4 | Ketone Reduction | [2] |
Mandatory Visualization
Caption: Metabolic Pathways of Lumateperone.
Caption: Experimental Workflow for In Vitro Metabolism.
Experimental Protocols
In Vitro Metabolism of Lumateperone in Human Liver Microsomes
Objective: To identify the metabolites of lumateperone formed by human liver microsomal enzymes and to determine the kinetics of its metabolism.
Materials:
-
Lumateperone
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of lumateperone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the lumateperone stock solution (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.
-
Analyze the samples by UPLC-MS/MS to identify and quantify lumateperone and its metabolites.
Reaction Phenotyping of Lumateperone Metabolism
Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of lumateperone.
Materials:
-
Lumateperone
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP1A2) and UGT enzymes (e.g., UGT1A1, UGT1A4, UGT2B15) expressed in a suitable system (e.g., insect cells).
-
Control microsomes (from the same expression system but without the expressed enzyme).
-
NADPH regenerating system (for CYPs).
-
UDPGA (for UGTs).
-
Potassium phosphate buffer (pH 7.4).
-
Selective chemical inhibitors for specific CYP and UGT enzymes.
-
UPLC-MS/MS system.
Procedure:
-
Recombinant Enzyme Assay:
-
Incubate lumateperone with each recombinant enzyme and the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs) at 37°C.
-
Include a control incubation with control microsomes to account for any non-enzymatic degradation.
-
At specified time points, quench the reaction and process the samples for UPLC-MS/MS analysis.
-
Monitor the depletion of lumateperone and the formation of metabolites. A significant turnover of lumateperone or formation of a metabolite in the presence of a specific recombinant enzyme indicates its involvement in the metabolism.
-
-
Chemical Inhibition Assay:
-
Incubate lumateperone with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for different CYP and UGT enzymes.
-
Pre-incubate the microsomes with the inhibitor before adding lumateperone.
-
Initiate the reaction by adding the substrate and the appropriate cofactor.
-
After a fixed incubation time, quench the reaction and analyze the samples by UPLC-MS/MS.
-
A significant decrease in the metabolism of lumateperone in the presence of a specific inhibitor suggests the involvement of the corresponding enzyme.
-
Quantitative Analysis of Lumateperone and its Metabolites in Human Plasma by UPLC-MS/MS
Objective: To develop and validate a method for the simultaneous quantification of lumateperone and its major metabolites in human plasma.
Materials:
-
Human plasma samples.
-
Lumateperone and its metabolite reference standards.
-
Internal standard (e.g., a stable isotope-labeled analog of lumateperone).
-
Acetonitrile.
-
Formic acid.
-
UPLC system coupled with a tandem mass spectrometer (MS/MS).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution to separate the analytes.
-
Flow rate: e.g., 0.4 mL/min.
-
Injection volume: e.g., 5 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for lumateperone, its metabolites, and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by spiking known concentrations of lumateperone and its metabolites into blank plasma and processing them as described above.
-
Calculate the concentration of the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Conclusion
Lumateperone undergoes extensive metabolism in humans, primarily through N-demethylation, ketone reduction, and glucuronidation. The major enzymes involved are CYP3A4, various AKRs, and several UGT isoforms. Glucuronidation represents a significant clearance pathway, with glucuronidated metabolites being the most abundant circulating species after the parent drug. The provided experimental protocols offer a framework for researchers to investigate the metabolism of lumateperone and other xenobiotics. A thorough understanding of these metabolic pathways is essential for the safe and effective use of lumateperone in the clinical setting.
References
- 1. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic [mdpi.com]
- 2. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumateperone-D4 safety data sheet and handling precautions
A Technical Guide to the Safe Handling of Lumateperone-D4
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for an official Safety Data Sheet (SDS). This compound is a deuterated analog of Lumateperone; while its chemical and biological properties are expected to be nearly identical, users must obtain and consult the specific SDS provided by their supplier before any handling, use, or disposal of this compound. The information presented here is synthesized from publicly available data for Lumateperone and should be used as a supplementary reference only.
Introduction
Lumateperone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Its deuterated analog, this compound, is primarily utilized in research settings, often as an internal standard for pharmacokinetic and metabolic studies due to the mass shift introduced by the deuterium (B1214612) atoms. The underlying pharmacology and toxicology are considered equivalent to the non-deuterated parent compound.
Lumateperone exhibits a novel mechanism of action, modulating three key neurotransmitter systems implicated in serious mental illness: serotonin (B10506), dopamine (B1211576), and glutamate (B1630785).[3][4] This guide provides a detailed overview of the compound's safety profile, handling precautions, and relevant biological pathways.
Hazard Identification and Safety Data
Safety data sheets for Lumateperone and its tosylate salt classify the compound as hazardous.[5][6] The primary routes of exposure are oral ingestion, skin contact, eye contact, and inhalation of dust.
GHS Hazard Classification
The following table summarizes the Globally Harmonized System (GHS) classification for Lumateperone.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][6] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[7] |
Receptor Binding Profile
Lumateperone's pharmacological activity is defined by its binding affinity to various neurotransmitter receptors and transporters. This profile underpins both its therapeutic effects and potential side effects.
| Target | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A Receptor | 0.54[4][8] |
| Dopamine D2 Receptor | 32[8] |
| Dopamine D1 Receptor | 52[8] |
| Dopamine D4 Receptor | 108[8] |
| Serotonin Transporter (SERT) | 61[8] |
| α1A-Adrenergic Receptor | 73[8] |
| α1B-Adrenergic Receptor | 31[8] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound. A logical workflow for handling this compound, from receipt to disposal, should be established in the laboratory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[5] | Prevents eye irritation or serious damage from splashes or airborne particles.[5][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[5] | Avoids skin contact, which can cause irritation.[5][6] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or dust is generated. | Prevents respiratory tract irritation from inhaling dust.[5][6] |
Laboratory Handling Workflow
The following diagram outlines the standard workflow for safely handling potent compounds like this compound in a research setting.
Caption: Standard laboratory workflow for safe handling of this compound.
Mechanism of Action: Key Signaling Pathways
Lumateperone's therapeutic efficacy stems from its multi-target engagement across dopaminergic, serotonergic, and glutamatergic systems.[3][4][9] It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of D1 receptor-dependent glutamate signaling.[1][3][10]
Caption: Simplified signaling pathways modulated by Lumateperone.
Example Experimental Protocol: In Vitro Receptor Binding Assay
Detailed protocols for the specific toxicological studies summarized in an SDS are not typically disclosed. However, the following is a representative, generalized methodology for an in vitro competitive radioligand binding assay, a key experiment used to determine the receptor binding affinities listed in Table 2.2.
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., human 5-HT2A) expressed in a cell membrane preparation.
Materials:
-
Cell membranes with expressed target receptor (e.g., CHO-K1 cells expressing h5-HT2A).
-
Radioligand (e.g., [3H]-ketanserin for 5-HT2A).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
This compound stock solution (in DMSO).
-
Non-specific binding competitor (e.g., Mianserin).
-
96-well microplates and filter mats.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer, typically ranging from 10 µM to 0.1 nM.
-
Assay Plate Preparation: To designated wells of a 96-well plate, add:
-
Total Binding: Assay Buffer.
-
Non-Specific Binding (NSB): A high concentration of a non-labeled competitor (e.g., 10 µM Mianserin).
-
Test Compound: Dilutions of this compound.
-
-
Radioligand Addition: Add the radioligand (e.g., [3H]-ketanserin at a final concentration near its Kd value) to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Lumateperone - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. psychiatryonline.org [psychiatryonline.org]
A Technical Guide to the Key Metabolites of Lumateperone for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key metabolites of Lumateperone (B1672687), a novel antipsychotic, with a focus on their relevance in bioanalytical assays. This document outlines quantitative data, detailed experimental methodologies, and the signaling pathways associated with Lumateperone's mechanism of action to support research and development in this field.
Introduction to Lumateperone Metabolism
Lumateperone undergoes extensive metabolism, resulting in several metabolites. The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, piperazine (B1678402) ring cleavage, and glucuronidation.[1] Understanding the profile and concentration of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies, as well as for assessing the overall safety and efficacy of the drug.
Key Metabolites of Lumateperone
Several metabolites of Lumateperone have been identified as significant for bioanalytical monitoring. These include both Phase I and Phase II metabolites. The most prominent metabolites identified in preclinical and clinical studies are:
-
IC200131: The alcohol metabolite, formed by the reduction of the carbonyl group.
-
N-demethylated metabolite (M3): A pharmacologically active metabolite.
-
IC200161: A pharmacologically active metabolite detected in the brain.
-
IC200565: A secondary N-desmethyl metabolite.
-
IC201309: A tertiary metabolite formed through amidation.
Quantitative Data of Lumateperone and its Metabolites
The following table summarizes the available quantitative data for Lumateperone and its key metabolites in various biological matrices.
| Analyte | Matrix | Concentration/Exposure | Analytical Method | Reference |
| Lumateperone | Human Plasma | 0.05 - 50 ng/mL (up to 8h post-dose) | Not Specified | [1] |
| Total Metabolites | Human Plasma | 0.2 - 100 ng/mL (up to 8h post-dose) | Not Specified | [1] |
| IC200131 | Human Hepatocytes | 24.78% of total Phase I metabolites | Not Specified | [1] |
| Rat Brain | At the limit of quantification | Not Specified | [1] | |
| IC200565 | Human Hepatocytes | 10.41% of total Phase I metabolites | Not Specified | [1] |
| IC201309 | Human Hepatocytes | 6.39% of total Phase I metabolites | Not Specified | [1] |
| IC200161 | Rat Brain | ~10-fold lower than Lumateperone | Not Specified | [1] |
| N-demethylated metabolite (M3) | Rat Plasma | ~1.5-fold higher exposure than Lumateperone | LC-MS/MS | [1] |
Experimental Protocols for Bioanalytical Assays
A validated bioanalytical method is essential for the accurate quantification of Lumateperone and its metabolites. Based on published literature, a composite UPLC-MS/MS method for the simultaneous determination of Lumateperone and its key metabolites (e.g., N-demethylated metabolite) in human plasma is outlined below.
4.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analog of Lumateperone).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
4.2. UPLC-MS/MS Conditions
-
Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease to 5% A over 2.5 min.
-
Hold at 5% A for 1 min.
-
Return to 95% A in 0.1 min and re-equilibrate for 1.9 min.
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions (Hypothetical):
-
Lumateperone: Precursor ion > Product ion (e.g., m/z 428.2 > 221.1)
-
N-demethylated metabolite (M3): Precursor ion > Product ion (e.g., m/z 414.2 > 221.1)
-
Internal Standard: Precursor ion > Product ion
-
-
4.3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Signaling Pathways of Lumateperone
Lumateperone's unique pharmacological profile stems from its multi-target engagement, modulating serotonin, dopamine, and glutamate (B1630785) neurotransmission. The following diagrams illustrate the key signaling pathways.
References
A Technical Guide to the Preclinical Research Applications of Deuterated Lumateperone
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information. Specific preclinical data for deuterated lumateperone (B1672687) (also known as deulumateperone or ITI-1284) is limited as the compound is under clinical investigation. The preclinical profile of the parent compound, lumateperone, is presented as a foundational reference.
Executive Summary
Lumateperone (Caplyta®) is an atypical antipsychotic with a unique pharmacological profile, modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2] Its extensive metabolism via multiple enzymatic pathways presents an opportunity for pharmacological enhancement through deuteration.[3][4] Deuterated lumateperone, ITI-1284, is a new chemical entity developed by Intra-Cellular Therapies, currently in clinical trials for indications including generalized anxiety disorder and psychosis in Alzheimer's disease.[5][6][7]
The primary preclinical application of deuterating lumateperone is to investigate the potential for an improved pharmacokinetic profile. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism, ITI-1284 is hypothesized to exhibit reduced metabolic clearance, potentially leading to a longer half-life, lower effective dose, and more predictable patient exposure. This guide provides an in-depth overview of the preclinical pharmacology of lumateperone as a basis for understanding the scientific rationale and research objectives for its deuterated analogue.
Introduction to Lumateperone and the Rationale for Deuteration
Pharmacology of Lumateperone
Lumateperone's mechanism of action is multifaceted:
-
Serotonin System: It is a potent 5-HT2A receptor antagonist (Ki = 0.54 nM) and a serotonin transporter (SERT) inhibitor (Ki = 16 to 62 nM).[1][2][8] The high affinity for 5-HT2A receptors, which is approximately 60 times greater than its affinity for D2 receptors, is a distinguishing feature that may contribute to its favorable side-effect profile, particularly the low risk of extrapyramidal symptoms.[2][9]
-
Dopamine System: It acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors (Ki = 19.2 to 32 nM).[1][8] This dual action allows it to modulate dopamine signaling efficiently.[10] Lumateperone also has a moderate affinity for D1 receptors, which is crucial for its effects on glutamate.[8]
-
Glutamate System: Lumateperone does not bind directly to glutamate receptors but modulates glutamatergic neurotransmission indirectly. Through D1 receptor activation, it enhances the phosphorylation of the GluN2B subunit of the NMDA receptor and facilitates AMPA receptor signaling, which may contribute to its efficacy on negative and cognitive symptoms of schizophrenia.[2][3][10]
The Principle of Deuteration in Drug Development
Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."
Lumateperone is extensively metabolized by multiple enzymes, including cytochrome P450 (CYP) isoforms (CYP3A4, 2C8, 1A2), glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 2B15), and aldo-keto reductase (AKR) isoforms.[3][4] This complex metabolism makes it a prime candidate for deuteration. The primary goals of developing ITI-1284 are likely to:
-
Improve metabolic stability and reduce clearance.
-
Increase the drug's half-life and overall exposure (AUC).
-
Reduce pharmacokinetic variability among patients.
-
Potentially lower the therapeutic dose and associated side effects.
-
Enable alternative delivery formulations, such as the sublingual orally disintegrating tablet (ODT) currently in development.[5][6]
Preclinical Data for Lumateperone
While specific preclinical data for ITI-1284 is not publicly available, the developer, Intra-Cellular Therapies, has noted that regulatory bodies may not allow for the broad application of non-clinical data from lumateperone to its deuterated form, necessitating a separate preclinical toxicology program.[11][12] The data for the parent compound, lumateperone, provides the foundational rationale.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key central nervous system receptors and transporters.
| Target | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT2A | 0.52 - 10 | [1][8] |
| Dopamine D2 | 19.2 - 32 | [1][8] |
| Serotonin Transporter (SERT) | 16 - 62 | [1][8] |
| Dopamine D1 | 20 - 78 | [1][8] |
| Dopamine D4 | 39.7 - 104 | [1][8] |
| Alpha-1b Adrenergic | 36.9 | [1][8] |
| Histamine H1 | >1000 | [13] |
| Muscarinic | Negligible Affinity | [9] |
In Vitro Functional Activity
| Assay | Result | Reference(s) |
| Serotonin-induced Calcium Fluorescence | IC50 = 7 nM | [14] |
Pharmacokinetic Parameters (Human)
| Parameter | Value | Reference(s) |
| Bioavailability | 4.4% | [13] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [3][13] |
| Terminal Elimination Half-life | 18 hours | [3] |
| Plasma Protein Binding | 97.4% | [10][13] |
Preclinical Animal Model Data
In preclinical studies, lumateperone demonstrated antipsychotic-like and antidepressant-like activities.[2][13] For instance, an oral dose of 0.09 mg/kg effectively blocked head-twitch behaviors in mice induced by a 5-HT2A agonist, indicating potent in vivo 5-HT2A antagonism.[2][13] Toxicology studies were conducted in mice, rats, and dogs with oral administration for up to 9 months to establish its safety profile.[1][15]
Experimental Protocols for Preclinical Evaluation
The preclinical development of a deuterated compound like ITI-1284 involves a direct comparison with its non-deuterated parent, lumateperone.
Radioligand Binding Assays
-
Objective: To confirm that deuteration does not alter the drug's affinity for its primary and secondary targets.
-
Methodology:
-
Prepare membrane homogenates from cells expressing the target receptors (e.g., 5-HT2A, D2, D1) or from specific brain regions (e.g., cortex, striatum).
-
Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]raclopride for D2).
-
Add increasing concentrations of unlabeled competitor (lumateperone or ITI-1284) to displace the radioligand.
-
Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic Studies
-
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of ITI-1284 and lumateperone.
-
Methodology:
-
Administer equivalent oral or intravenous doses of lumateperone and ITI-1284 to rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., beagle dogs) species.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, and half-life using software like Phoenix WinNonlin.
-
In Vivo Target Occupancy Studies
-
Objective: To measure and compare the extent and duration of brain receptor occupancy by lumateperone and ITI-1284 at pharmacologically active doses.
-
Methodology:
-
Administer the test compounds to animals (e.g., mice or rats).
-
At various time points post-dose, administer a tracer dose of a radioligand specific for the target of interest (e.g., 5-HT2A or D2 receptors).
-
Euthanize animals, dissect specific brain regions (e.g., prefrontal cortex, striatum), and measure the amount of radioligand bound.
-
Calculate receptor occupancy as the percentage reduction in specific binding in drug-treated animals compared to vehicle-treated controls.
-
Visualizations: Pathways and Workflows
Lumateperone Signaling Pathway
Caption: Mechanism of action of lumateperone at serotonin, dopamine, and glutamate synapses.
Preclinical Workflow for Deuterated Drug Evaluation
Caption: Preclinical workflow for evaluating a deuterated drug versus its parent compound.
References
- 1. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lumateperone - Wikipedia [en.wikipedia.org]
- 4. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]
- 5. Lumateperone deuterated - Intra-Cellular Therapies - AdisInsight [adisinsight.springer.com]
- 6. Deulumateperone - Wikipedia [en.wikipedia.org]
- 7. Intra-Cellular Therapies Reports First Quarter 2024 Financial Results - BioSpace [biospace.com]
- 8. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. annualreports.com [annualreports.com]
- 12. sec.gov [sec.gov]
- 13. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method development for Lumateperone-D4
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the high sensitivity and selectivity required for the bioanalysis of pharmaceuticals. This document outlines a comprehensive protocol for the development and validation of a robust method for the quantification of Lumateperone (B1672687), an atypical antipsychotic[1], using its stable isotope-labeled internal standard, Lumateperone-D4. The use of a deuterated internal standard is critical in bioanalytical assays as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.
The protocols detailed below cover instrument setup, sample preparation from plasma, and data analysis. This application note is intended for researchers and scientists in drug development and clinical pharmacology, providing a foundational method that can be adapted and validated for specific study requirements.
Principle of Stable Isotope Dilution Analysis
Stable Isotope Dilution (SID) is a gold-standard technique in mass spectrometry for quantitative analysis. A known concentration of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the sample preparation process. The labeled compound (Internal Standard, IS) is chemically identical to the analyte but has a different mass. It behaves identically during extraction, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any sample loss during preparation or variations in instrument response can be accurately corrected for.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Lumateperone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column is recommended as a starting point (e.g., Hypersil BDS C18, 150 x 4.6mm, 5µm).[2]
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Lumateperone and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare working solutions of Lumateperone by serial dilution of the stock solution with 50:50 Methanol:Water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 Methanol:Water.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS method. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (10% B) |
Table 2: Mass Spectrometer Conditions
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Lumateperone | 394.9 | 173.4 | 100 | 35 |
| This compound | 398.9 | 173.4 | 100 | 35 |
Note: The molecular weight of Lumateperone is approximately 393.51 g/mol .[3] The precursor ion corresponds to [M+H]+. Product ions and collision energies are hypothetical and must be optimized via infusion and tuning of the specific compounds on the mass spectrometer.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the bioanalysis of Lumateperone in plasma samples.
Data Presentation and Expected Results
Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present hypothetical but realistic data for key validation parameters.
Table 4: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Accuracy (%) |
|---|---|---|
| 0.1 (LLOQ) | 0.005 | 98.5 |
| 0.5 | 0.024 | 101.2 |
| 2.0 | 0.101 | 100.5 |
| 10.0 | 0.503 | 99.8 |
| 50.0 | 2.510 | 99.1 |
| 100.0 (ULOQ) | 5.025 | 100.8 |
| Regression | y = 0.0502x + 0.0001 | r² > 0.998 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day (n=6) Precision (%RSD) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%RSD) | Inter-day (n=18) Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 0.3 | 4.5 | 102.1 | 5.8 | 103.5 |
| MQC | 8.0 | 3.1 | 98.9 | 4.2 | 99.7 |
| HQC | 80.0 | 2.5 | 101.3 | 3.5 | 100.4 |
Conclusion
This application note provides a detailed protocol for the development of a selective and sensitive LC-MS/MS method for the quantification of Lumateperone in plasma using this compound as an internal standard. The use of protein precipitation offers a simple and rapid sample preparation technique suitable for high-throughput analysis. The provided chromatographic and mass spectrometric conditions serve as a robust starting point for method optimization and validation, enabling accurate bioanalysis for pharmacokinetic studies and therapeutic drug monitoring.
References
Quantitative Analysis of Lumateperone Using Lumateperone-D4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Lumateperone in biological matrices, specifically utilizing Lumateperone-D4 as a stable isotope-labeled internal standard (SIL-IS). The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The primary analytical technique discussed is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective method for the quantification of small molecules in complex biological fluids. While specific multiple reaction monitoring (MRM) transitions for Lumateperone and its deuterated internal standard are not publicly available and require empirical determination, this guide outlines the systematic approach to method development and validation. Additionally, this document includes a detailed visualization of the signaling pathways associated with Lumateperone's mechanism of action to provide a comprehensive resource.
Introduction
Lumateperone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission. Accurate and precise quantification of Lumateperone in biological samples, such as plasma, is essential for evaluating its pharmacokinetic properties, establishing dose-response relationships, and ensuring patient safety and efficacy during clinical trials and therapeutic use.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The co-elution of the analyte and its deuterated counterpart allows for the correction of variability introduced during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This document provides a comprehensive guide to developing and validating a robust UPLC-MS/MS method for the quantitative analysis of Lumateperone using this compound.
Signaling Pathway of Lumateperone
Lumateperone exerts its therapeutic effects through a complex interplay with multiple neurotransmitter systems. It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT). Furthermore, it indirectly modulates glutamate neurotransmission through its action on D1 receptors. This multi-faceted mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.
Caption: Lumateperone's multi-target mechanism of action.
Experimental Protocols
Materials and Reagents
-
Lumateperone analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
UPLC-MS/MS Instrumentation
-
UPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Method Development
A systematic approach is required to develop a robust and reliable UPLC-MS/MS method for the quantification of Lumateperone.
-
Infusion: Prepare individual solutions of Lumateperone and this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solutions directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) for each compound.
-
Fragmentation: Perform product ion scans to identify the most abundant and stable fragment ions for both Lumateperone and this compound.
-
MRM Transition Selection: Select at least two MRM transitions for each compound (a quantifier and a qualifier) to ensure selectivity and confirm identity. The quantifier transition should be the most intense.
-
Optimization: Optimize collision energy (CE) and other compound-specific parameters for each MRM transition to maximize signal intensity.
-
Column Selection: A C18 reversed-phase column is a suitable starting point for the separation of Lumateperone.
-
Mobile Phase Selection: A common mobile phase combination for compounds of this nature is water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Gradient Optimization: Develop a gradient elution program to achieve a sharp peak shape, good retention, and separation from any endogenous matrix components.
Sample Preparation
The goal of sample preparation is to extract Lumateperone and this compound from the biological matrix while removing interfering components.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid to ensure ionization).
-
Wash the cartridge to remove interferences.
-
Elute Lumateperone and this compound with a suitable solvent mixture (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate and reconstitute as described for PPT.
Caption: A typical bioanalytical workflow for Lumateperone.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized in the table below.
Data Presentation
The following tables summarize the key parameters for a typical UPLC-MS/MS method for the quantitative analysis of Lumateperone and the acceptance criteria for method validation.
Table 1: UPLC-MS/MS Method Parameters (Hypothetical)
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined empirically |
| Dwell Time | 100 ms |
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run accuracy (% bias) within ±15% (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | No significant ion suppression or enhancement observed. |
| Stability | Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Conclusion
This document provides a comprehensive framework for the development and validation of a robust UPLC-MS/MS method for the quantitative analysis of Lumateperone in biological matrices using this compound as an internal standard. While specific mass spectrometric parameters must be determined empirically, the outlined protocols and methodologies offer a clear path for researchers to establish a reliable and accurate bioanalytical assay. The successful implementation of such a method is critical for advancing the understanding of Lumateperone's clinical pharmacology and ensuring its safe and effective use.
Application Notes and Protocols for the Bioanalysis of Lumateperone-D4 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone, an atypical antipsychotic, has a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a dopamine (B1211576) D2 receptor presynaptic partial agonist and postsynaptic antagonist, and a modulator of glutamate (B1630785).[1][2] This multifaceted mechanism of action necessitates robust and reliable bioanalytical methods for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Lumateperone-D4, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability during sample preparation and analysis.[3]
This document provides detailed application notes and protocols for the sample preparation of this compound in plasma, a critical step for accurate and precise quantification. The protocols described below are based on established bioanalytical techniques for antipsychotic drugs and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action of Lumateperone
Lumateperone's therapeutic effects are believed to be mediated through its concurrent modulation of serotonin, dopamine, and glutamate neurotransmitter systems.[1][2][4] It exhibits a high affinity for serotonin 5-HT2A receptors, where it acts as an antagonist.[5] In the dopaminergic system, it functions as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[1][2] This dual action is thought to contribute to its efficacy with a lower risk of extrapyramidal symptoms. Furthermore, Lumateperone indirectly enhances glutamatergic neurotransmission by modulating NMDA and AMPA receptors.[5]
Figure 1: Simplified signaling pathway of Lumateperone.
Sample Preparation Protocols
The high protein binding of Lumateperone (approximately 97.4%) necessitates an effective sample preparation strategy to remove plasma proteins that can interfere with LC-MS/MS analysis.[6] Three common and effective techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup. It is particularly suitable for high-throughput analysis.
Experimental Workflow:
Figure 2: Protein Precipitation Workflow.
Detailed Methodology:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, blank, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT and can provide cleaner extracts, resulting in reduced matrix effects.
Experimental Workflow:
Figure 3: Liquid-Liquid Extraction Workflow.
Detailed Methodology:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the plasma sample.
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and can significantly reduce matrix effects, leading to improved assay sensitivity and reproducibility.
Experimental Workflow:
Figure 4: Solid-Phase Extraction Workflow.
Detailed Methodology:
-
Sample Aliquoting and Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash 2: Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Data Presentation
The following tables summarize typical performance characteristics for the bioanalysis of antipsychotic drugs in plasma using the described sample preparation techniques. This data is intended to be representative, and specific values should be determined during method validation for Lumateperone.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 50 | 0.01 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 | > 0.998 |
| LLOQ (ng/mL) | 0.1 | 0.05 | 0.01 |
| Intra-day Precision (%CV) | < 10% | < 8% | < 5% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 7% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 5% |
Table 2: Sample Preparation Performance
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | 85 - 95 | 70 - 85 | 90 - 105 |
| Matrix Effect (%) | 80 - 110 | 90 - 105 | 95 - 105 |
| Process Efficiency (%) | 75 - 90 | 65 - 80 | 85 - 100 |
Conclusion
The selection of an appropriate sample preparation technique is critical for the reliable quantification of this compound in plasma. Protein precipitation offers a fast and simple approach, suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and reduced matrix effects. Solid-phase extraction delivers the highest level of sample cleanup and is ideal for methods requiring the lowest limits of quantification. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. The provided protocols and typical performance data serve as a valuable starting point for the development and validation of a robust bioanalytical method for Lumateperone.
References
- 1. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iris.unife.it [iris.unife.it]
- 4. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
Protocol for the Quantification of Lumateperone in Cerebral Spinal Fluid Using Lumateperone-D4 as an Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its unique mechanism of action involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[2][3][4] Understanding the central nervous system (CNS) exposure of Lumateperone is critical for drug development and clinical research. Cerebral spinal fluid (CSF) analysis provides a valuable surrogate for assessing drug concentrations in the CNS.[5] This document provides a detailed protocol for the quantitative analysis of Lumateperone in CSF using its deuterated analog, Lumateperone-D4, as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Lumateperone Signaling Pathway
Lumateperone exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems. It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[4][6] Additionally, Lumateperone modulates glutamate neurotransmission by increasing the phosphorylation of NMDA receptors.[4] This multifaceted mechanism of action contributes to its efficacy in treating symptoms of schizophrenia and other psychiatric disorders.[4][7]
References
- 1. Multiplexed therapeutic drug monitoring of antipsychotics in dried plasma spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijnrd.org [ijnrd.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Lumateperone-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumateperone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its mechanism of action involves a combination of antagonist activity at central serotonin (B10506) 5-HT2A receptors and postsynaptic antagonist activity at central dopamine (B1211576) D2 receptors. Stable isotope-labeled internal standards, such as Lumateperone-D4, are essential for the accurate quantification of the drug in biological matrices by mass spectrometry. Understanding the fragmentation pattern of both the parent drug and its deuterated analog is critical for developing robust and reliable bioanalytical methods.
This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound. Due to the limited availability of publicly accessible experimental fragmentation data for Lumateperone and its deuterated analogs, this document outlines a theoretical fragmentation pathway based on the known chemical structure and common fragmentation mechanisms of similar compounds. A detailed experimental protocol for acquiring this data is also provided.
Chemical Structures
Lumateperone:
-
Molecular Formula: C₂₄H₂₈FN₃O
-
Monoisotopic Mass: 393.22 g/mol
This compound:
-
Molecular Formula: C₂₄H₂₄D₄FN₃O
-
Monoisotopic Mass: 397.25 g/mol
-
Location of Deuterium (B1214612) Labels: The four deuterium atoms are located on the fluorophenyl ring, as indicated by its IUPAC name: 4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-trien-12-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one.
Predicted Mass Spectrometry Fragmentation
The protonated molecule of this compound ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of approximately 398.3. Based on the structure of Lumateperone, which contains a butyrophenone (B1668137) moiety and a complex tetracyclic amine structure, fragmentation is likely to occur at several key points. The major metabolic pathways for Lumateperone have been identified as N-demethylation and piperazine (B1678402) ring cleavage, which can provide insights into potential fragmentation sites in tandem mass spectrometry (MS/MS).
The most probable fragmentation pathways for this compound are initiated by cleavage of the bond between the carbonyl group and the aliphatic chain, and cleavage within the tetracyclic amine structure.
Table 1: Predicted Precursor and Product Ions for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 398.3 | Precursor Ion |
| Fragment 1 | 271.2 | Cleavage of the butyrophenone side chain, retaining the tetracyclic amine structure. |
| Fragment 2 | 127.1 (D4-fluorobenzoyl) | Cleavage of the bond between the carbonyl group and the aliphatic chain, resulting in the deuterated fluorobenzoyl cation. |
| Fragment 3 | 165.1 | Further fragmentation of the tetracyclic amine structure. |
Note: These m/z values are theoretical and would need to be confirmed by experimental data.
Proposed Fragmentation Pathway
The following diagram illustrates the logical relationship of the predicted fragmentation of this compound.
Application Notes and Protocols for the Preclinical Use of Lumateperone-D4
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the utilization of Lumateperone-D4 (also known as ITI-1284) in preclinical animal model studies. The information is curated for professionals in drug development and neuroscience research, focusing on practical applications and detailed experimental methodologies.
Introduction to this compound
Lumateperone (B1672687) is a novel second-generation atypical antipsychotic with a unique pharmacological profile, modulating serotonergic, dopaminergic, and glutamatergic neurotransmission.[1][2][3] It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist of the dopamine (B1211576) D2 receptor, and a modulator of D1 receptor-dependent glutamate (B1630785) neurotransmission.[2][3][4][5] this compound, a deuterated form of lumateperone, is being developed as a sublingually administered orally disintegrating tablet.[1] Deuteration can potentially alter the pharmacokinetic profile of a compound, often leading to a longer half-life and more consistent exposure, which can be advantageous in both clinical and preclinical settings.
Key Pharmacological Attributes
The mechanism of action of this compound is presumed to be identical to that of lumateperone, which is characterized by its multi-target engagement.
Receptor Binding Affinities (Ki)
| Receptor/Transporter | Affinity (nM) | Reference |
| Serotonin 5-HT2A | 0.54 | [2] |
| Dopamine D2 | 32 | [3][6] |
| Dopamine D1 | 52 | [6] |
| Serotonin Transporter (SERT) | 33 | [6] |
| Dopamine D4 | 39.7 - 104 | [2] |
| α1b Adrenergic | 36.9 | [2] |
This binding profile, with a significantly higher affinity for 5-HT2A receptors compared to D2 receptors (a ratio of approximately 60:1), contributes to its antipsychotic efficacy with a potentially lower risk of extrapyramidal side effects.[6]
Preclinical Animal Models
Based on the pharmacological profile of lumateperone, this compound is a valuable tool for investigating neuropsychiatric disorders in various preclinical models.
-
Schizophrenia Models:
-
Amphetamine- or MK-801-Induced Hyperlocomotion: To assess antipsychotic-like activity.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To model sensorimotor gating deficits.
-
Novel Object Recognition (NOR) Task: To evaluate effects on cognitive deficits.
-
-
Bipolar Depression Models:
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To screen for antidepressant-like effects.
-
Chronic Mild Stress (CMS) Model: To induce a depressive-like phenotype.
-
-
Models of Agitation in Dementia:
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in preclinical rodent models. These protocols are based on the known properties of lumateperone and standard preclinical methodologies.
Protocol 1: Assessment of Antipsychotic-like Activity in a Mouse Model of Schizophrenia (DOI-Induced Head-Twitch Response)
This protocol is adapted from preclinical studies on lumateperone, which has been shown to effectively block head-twitch behaviors in mice induced by the 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI).[1]
Objective: To evaluate the 5-HT2A receptor antagonist activity of this compound in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Intraperitoneal (IP) injection needles
-
Observation chambers
Procedure:
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.03, 0.1, 0.3 mg/kg).
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
This compound Administration: Administer this compound or vehicle orally via gavage.
-
Pre-treatment Time: Allow for a 60-minute pre-treatment period.
-
DOI Administration: Administer DOI (2.5 mg/kg, dissolved in saline) via IP injection.
-
Observation: Immediately after DOI injection, place the mice back into the observation chambers and record the number of head-twitches for 20 minutes.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.
Experimental Workflow:
Protocol 2: Evaluation of Antidepressant-like Effects in the Mouse Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
Procedure:
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally via gavage 60 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse into the beaker of water.
-
The test duration is 6 minutes.
-
Record the session for later analysis.
-
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test to compare treated groups with the vehicle control.
Experimental Workflow:
Pharmacokinetic Studies in Rodents
Understanding the pharmacokinetic profile of this compound is crucial for interpreting pharmacodynamic data. Preclinical studies in rats have shown that lumateperone is rapidly absorbed and metabolized.
Protocol 3: Pharmacokinetic Profiling in Rats
Objective: To determine the pharmacokinetic parameters of this compound following oral or sublingual administration in rats.
Materials:
-
This compound (formulated for oral gavage or as a sublingual film/tablet)
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
Administration supplies (oral gavage needles or forceps for sublingual administration)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Administration:
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
Sublingual (SL): Carefully place the this compound orally disintegrating tablet under the rat's tongue. Anesthesia may be required for proper administration.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Pharmacokinetic Parameters in Rats (Lumateperone):
| Parameter | Value | Reference |
| Bioavailability | < 5% | [9] |
| Absorption | Rapid | [9] |
| Metabolism | Extensive | [9] |
Note: These values are for non-deuterated lumateperone and may differ for this compound.
Signaling Pathway Visualization
Lumateperone's unique mechanism of action involves the modulation of multiple neurotransmitter systems.
Conclusion
This compound represents a promising therapeutic candidate for a range of neuropsychiatric disorders. Its unique pharmacological profile warrants thorough investigation in preclinical animal models. The protocols and data presented herein provide a foundational framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this novel compound. Careful consideration of the specific animal model, route of administration, and outcome measures will be critical for the successful translation of preclinical findings.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITI-1284 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Pharmacology in Transgenic Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Note & Protocol: Quantification of Lumateperone and its Metabolites in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumateperone (B1672687) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression. Understanding its pharmacokinetic profile, including its excretion, is crucial for drug development and clinical monitoring. While less than 1% of a lumateperone dose is excreted unchanged in the urine, a significant portion of its metabolites is eliminated through this route[1][2][3]. A human mass-balance study revealed that 58% of a radioactive dose was recovered in the urine, primarily as metabolites[1][2]. Therefore, a sensitive and specific analytical method for the quantification of lumateperone and its major metabolites in urine is essential for pharmacokinetic and metabolic studies.
This document provides a detailed standard operating procedure (SOP) for the quantification of lumateperone and its primary metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for this application due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously[4][5][6][7][8].
Physicochemical Properties of Lumateperone
| Property | Value | Reference |
| CAS Number | 313368-91-1 | [9] |
| Molecular Formula | C24H28FN3O | [9] |
| Molecular Weight | 393.5 g/mol | [10] |
| Solubility | Soluble in organic solvents (Ethanol, DMSO), sparingly soluble in aqueous buffers, and slightly soluble in water. | [11] |
| Protein Binding | Approximately 97.4% in plasma. | [10][12] |
Experimental Workflow
Caption: Experimental workflow for the quantification of Lumateperone in urine.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the sample preparation and LC-MS/MS analysis of lumateperone and its metabolites in urine.
Materials and Reagents
-
Standards: Lumateperone analytical standard, and standards for its major metabolites (e.g., N-desmethylated metabolites).
-
Internal Standard (IS): A stable isotope-labeled analog of lumateperone (e.g., Lumateperone-d8) is recommended.
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate, and β-glucuronidase from Helix pomatia or E. coli.
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are suitable for the extraction of basic drugs from urine.
-
Other: Volumetric flasks, pipettes, centrifuge tubes, and autosampler vials.
Standard Solution and Calibration Curve Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of lumateperone, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for spiking into blank urine for the calibration curve.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the working standard solutions into drug-free human urine. A typical concentration range could be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation
The following sample preparation procedure includes an enzymatic hydrolysis step to deconjugate glucuronidated metabolites, a common metabolic pathway for drugs.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Aliquoting: To a 1.5 mL centrifuge tube, add 500 µL of urine sample, calibrator, or QC sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to each tube.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution and incubate at 55-65°C for 1-2 hours to hydrolyze conjugated metabolites[5][13].
-
Protein Precipitation (Optional): After hydrolysis and cooling, an optional protein precipitation step can be performed by adding a precipitating agent like acetonitrile, followed by centrifugation[4].
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes of interest with a stronger organic solvent, often containing a small amount of a basic modifier like ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Gas Flow Rates | Dependent on instrument |
| MRM Transitions | To be determined by infusing pure standards of lumateperone and its metabolites. |
Example MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lumateperone | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Metabolite 1 | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Lumateperone-d8 (IS) | [M+H]+ | Fragment 1 | Optimized |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Quantification: Determine the concentration of lumateperone and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Evaluated under various conditions (freeze-thaw, short-term, long-term) |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio or standard deviation of the response. |
This application note provides a detailed protocol for the quantification of lumateperone and its metabolites in human urine using LC-MS/MS. The described method, once validated, can be a valuable tool for researchers, scientists, and drug development professionals in conducting pharmacokinetic and metabolic studies of lumateperone. The use of enzymatic hydrolysis and solid-phase extraction ensures comprehensive and clean sample preparation, while the sensitivity and selectivity of LC-MS/MS allow for accurate and reliable quantification.
References
- 1. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medcentral.com [medcentral.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. algimed.com [algimed.com]
- 8. msacl.org [msacl.org]
- 9. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. biotage.com [biotage.com]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Lumateperone-D4 in Human Plasma
Introduction
Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its mechanism of action involves the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1] As with many therapeutic drug monitoring and pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for accurate and precise quantification. This application note describes a sensitive and selective method for the quantification of Lumateperone-D4 in human plasma using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Q Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS). The use of a deuterated internal standard, this compound, ensures the highest accuracy by compensating for matrix effects and variability in sample preparation.
Mechanism of Action of Lumateperone
Lumateperone exhibits a unique pharmacological profile by acting on multiple neurotransmitter systems. It is a potent antagonist of the serotonin 5-HT2A receptor, which is thought to contribute to its antipsychotic effects and low incidence of extrapyramidal symptoms. Additionally, it acts as a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and it also modulates glutamate signaling through a D1 receptor-dependent mechanism. This multifaceted approach allows for the effective management of a broad range of symptoms associated with schizophrenia and other psychiatric disorders.
Caption: Signaling pathway of Lumateperone.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of the working internal standard solution (Lumateperone-D8, 100 ng/mL in methanol) and 10 µL of the calibration standard or quality control sample.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
Liquid Chromatography
The chromatographic separation was performed on a UHPLC system with the following parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, and equilibrate for 2.9 min |
High-Resolution Mass Spectrometry
A Q Exactive Orbitrap mass spectrometer was used for the detection and quantification of this compound.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (Data-Dependent MS/MS) |
| Resolution | 70,000 |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Scan Range | m/z 100-1000 |
| Sheath Gas Flow Rate | 40 |
| Aux Gas Flow Rate | 10 |
| Capillary Temperature | 320°C |
| S-Lens RF Level | 50 |
Monitored Ions
| Compound | Formula | Exact Mass [M+H]+ |
| Lumateperone | C24H29FN3O | 394.2295 |
| This compound | C24H25D4FN3O | 398.2546 |
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Quantitative Data
Linearity
The method was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.180 |
| 25.0 | 2.950 |
| 50.0 | 5.890 |
| 100.0 | 11.750 |
| r² | 0.9995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Medium | 30 | 4.5 | 102.1 | 5.8 | 101.3 |
| High | 80 | 3.8 | 97.5 | 4.9 | 98.2 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at low and high QC concentrations.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 0.3 | 95.8 | 88.2 |
| High | 80 | 98.1 | 91.5 |
This application note presents a robust and reliable method for the quantitative analysis of this compound in human plasma using UHPLC coupled with high-resolution mass spectrometry. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The use of a deuterated internal standard ensures high-quality data by effectively mitigating matrix effects.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Lumateperone-D4 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of lumateperone (B1672687) using mass spectrometry, with a specific focus on overcoming signal suppression of its deuterated internal standard, Lumateperone-D4.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when using this compound as an internal standard?
Signal suppression, a common form of matrix effect in LC-MS/MS analysis, is the reduction in the ionization efficiency of an analyte or its internal standard caused by co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] When analyzing lumateperone with this compound as an internal standard, signal suppression can lead to inaccurate and unreliable quantitative results.[3] Although deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, differential suppression can occur, leading to a compromised analysis.[4]
Q2: What are the primary causes of this compound signal suppression?
The primary causes of signal suppression for this compound in biological matrices include:
-
Phospholipids (B1166683): These are major components of cell membranes and are abundant in plasma samples. They are known to be a significant cause of ion suppression in reversed-phase chromatography.[5]
-
Salts and Endogenous Metabolites: High concentrations of salts from buffers or endogenous metabolites can interfere with the ionization process in the mass spectrometer's source.
-
Incomplete Chromatographic Separation: If this compound co-elutes with highly abundant matrix components, it will compete for ionization, leading to a suppressed signal. A slight chromatographic shift between lumateperone and this compound, known as the isotopic effect, can also lead to differential matrix effects if they elute into regions with varying degrees of ion suppression.[4]
Q3: How can I assess the extent of signal suppression in my assay?
The matrix effect can be quantitatively assessed using the post-extraction spike method.[1][6] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the standard to the peak area of the standard in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF value of less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement. An MF value of 1 indicates no matrix effect.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results for lumateperone.
This is often a primary indicator of uncompensated signal suppression affecting either the analyte, the internal standard, or both to different extents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor quantitative results.
Detailed Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple lots of the biological matrix to determine the extent and variability of signal suppression.
-
Optimize Sample Preparation: If significant suppression is observed, improving the sample cleanup is crucial. The choice of technique can have a substantial impact on removing interfering matrix components.
-
Refine Chromatography: Adjusting the chromatographic conditions can help separate lumateperone and this compound from the matrix components causing suppression.
-
Adjust Mass Spectrometer Parameters: As a final step, optimization of the ion source parameters can sometimes help to minimize the impact of matrix effects.
Issue 2: Significant signal suppression is detected for this compound.
When quantitative assessment confirms signal suppression, the following strategies can be employed to mitigate the issue.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for minimizing matrix effects. Below is a summary of common techniques with representative data on their effectiveness in reducing signal suppression for analytes similar to lumateperone.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110 | 20 - 40 (Suppression) | Simple, fast, and inexpensive. | Limited removal of phospholipids and other endogenous components.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 25 (Suppression) | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Minimal Suppression) | Highly selective, provides the cleanest extracts, and can be automated.[5] | More expensive and requires method development to optimize the sorbent and elution conditions. |
Note: The data presented are representative values for small molecule drugs in plasma and may vary for specific applications.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution and 50 µL of 0.1 M NaOH.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and add the this compound internal standard. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute lumateperone and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Mandatory Visualizations
Lumateperone Signaling Pathways
Lumateperone's therapeutic effects are believed to be mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors.
Caption: Lumateperone's dual action at dopamine D2 receptors.
Caption: Lumateperone's antagonism of serotonin 5-HT2A receptors.
Logical Workflow for Method Development
A systematic approach to method development is essential for robust and reliable bioanalysis.
Caption: A logical workflow for bioanalytical method development.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lumateperone-D4 Analysis
Welcome to the technical support resource for the bioanalysis of Lumateperone-D4. This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ionization efficiency and achieving robust, reproducible results in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Lumateperone (B1672687) contains basic functional groups, making it highly suitable for positive ion electrospray ionization (ESI+).[1] Bioanalytical methods developed for lumateperone consistently utilize ESI in positive mode to achieve excellent sensitivity.[2]
Q2: What are the common adducts observed for this compound in positive ESI mode?
A2: In positive ion mode, the primary ion observed for lumateperone and its deuterated analogs is the protonated molecule, [M+H]⁺. While other adducts like sodium [M+Na]⁺ or potassium [M+K]⁺ are possible, they are generally less abundant, especially when using mobile phases containing a proton source like formic acid. Mobile phase additives are crucial as they can serve as ion-pairing agents and influence signal intensity.[3]
Q3: How does the deuterium (B1214612) labeling in this compound affect its ionization efficiency compared to the unlabeled analyte?
A3: Ideally, the ionization efficiency of a deuterated internal standard like this compound is nearly identical to its unlabeled counterpart. However, in some cases, a phenomenon known as the "isotope effect" can cause a slight difference in chromatographic retention time.[4] If this separation is significant, the analyte and the internal standard may elute into regions with different levels of matrix-induced ion suppression, leading to inaccurate quantification.[4][5]
Q4: What are the recommended starting mobile phase conditions for Lumateperone analysis?
A4: For reversed-phase chromatography, a common starting point is a gradient elution using a mixture of an aqueous component and an organic solvent, both containing a small amount of an acidic modifier. Acidic mobile phases help to ensure analytes are in their protonated form, which is necessary for positive-ion ESI.[1] Volatile additives like formic acid or acetic acid are preferred over non-volatile buffers like phosphate (B84403) to avoid contaminating the ion source.[6]
| Component | Recommended Solvent/Additive | Typical Concentration | Purpose |
| Aqueous (A) | Water with Formic Acid | 0.1% v/v | Promotes protonation, improves peak shape |
| Organic (B) | Acetonitrile (B52724) or Methanol | N/A | Elutes analyte from reversed-phase column |
Troubleshooting Guides
This section addresses specific issues encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low or No Signal for this compound
A weak or absent signal can stem from issues with the sample, the LC system, or the mass spectrometer.
Troubleshooting Workflow for Low Signal
Caption: A systematic workflow for diagnosing the root cause of a low or absent analyte signal.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect MS Parameters | Verify the Multiple Reaction Monitoring (MRM) transitions for this compound. For deuterated standards, the precursor mass will be higher than the unlabeled compound. Ensure ion source parameters (e.g., gas temperature, gas flow, capillary voltage) are optimized.[7] |
| Sample Degradation | Lumateperone can be subject to degradation under certain conditions, such as exposure to strong acids, bases, or heat.[8] Ensure proper sample storage and handling. Prepare fresh standards to confirm stability. |
| Inefficient Sample Preparation | If using protein precipitation or liquid-liquid extraction, recovery may be poor. Optimize the extraction protocol to ensure high and consistent recovery. One-step protein precipitation with acetonitrile is often rapid and effective.[9] |
| LC System Issues | Check for high backpressure, which could indicate a column clog.[4] Ensure mobile phases are properly degassed and there are no air bubbles in the pump.[4] Confirm injection volume and syringe integrity. |
| Poor Ionization Due to Mobile Phase | Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) to facilitate ESI+ ionization.[1] Non-volatile buffers like phosphates should never be used as they will contaminate the MS source.[6] |
Problem 2: High Signal Variability or Inconsistent Results
Inconsistent results, especially between the analyte and its deuterated internal standard, often point to matrix effects.
What are Matrix Effects? Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising analytical accuracy.[10]
Troubleshooting Workflow for Ion Suppression
Caption: A decision-making workflow to identify and mitigate matrix-induced ion suppression.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Differential Ion Suppression | The most common cause of variability when using a deuterated standard.[5] Even a small chromatographic shift between Lumateperone and this compound can cause them to experience different degrees of ion suppression.[4] Solution: Modify chromatographic conditions to ensure co-elution or move the analytes away from the suppression zone. |
| Inadequate Sample Cleanup | Complex biological matrices contain many endogenous compounds like phospholipids (B1166683) that are notorious for causing ion suppression.[1] Solution: Improve the sample cleanup procedure. Transition from a simple protein precipitation to Solid Phase Extraction (SPE) or a more selective Liquid-Liquid Extraction (LLE) protocol.[1] |
| Carryover | Contaminants from a previous high-concentration sample can adsorb to surfaces in the LC system and elute in subsequent runs, causing suppression.[11] Solution: Inject blank samples to diagnose carryover.[5] Implement a more aggressive needle wash and a sufficient column wash step at the end of each gradient.[5] |
| Ion Source Contamination | A dirty ion source can lead to erratic signal and reduced sensitivity.[11] Solution: Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary and skimmer. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression
This experiment helps visualize at which retention times matrix components are causing ion suppression.[5]
Methodology:
-
Setup:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable, mid-level signal.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the LC column outlet and the syringe pump line to a T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.[5]
-
-
Execution:
-
Begin infusing the this compound solution and wait for a stable signal baseline in the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., plasma processed with your standard sample preparation method) onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run.
-
-
Analysis:
-
Any dips or drops in the stable baseline signal indicate regions of ion suppression. Compare the retention time of these suppression zones to the retention time of your analyte to determine if they overlap.[5]
-
Protocol 2: Quantitative Evaluation of Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement for this compound.[5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix supernatant after the cleanup procedure.[5]
-
Set C (Matrix-Matched Standard): Spike this compound into the blank biological matrix before the cleanup procedure.
-
-
Analysis:
-
Inject and analyze all samples. Calculate the peak area for each.
-
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An ME % of 100 indicates no matrix effect.
-
An ME % < 100 indicates ion suppression.
-
An ME % > 100 indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Lumateperone-D4 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Lumateperone-D4.
Troubleshooting Guides
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue in liquid chromatography, often appearing as an asymmetrical peak with a drawn-out trailing edge. This can compromise peak integration and affect the accuracy of quantification. The primary causes for peak tailing of a basic compound like this compound are often related to secondary interactions with the stationary phase.
Systematic Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action & Experimental Protocol |
| Secondary Silanol (B1196071) Interactions | Lumateperone is a basic compound and can interact with acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction mechanism leads to peak tailing.[1][2][3] | Action: 1. Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated.[1] 2. Adjust Mobile Phase pH: Lower the pH of the mobile phase to protonate the silanol groups and reduce their interaction with the basic analyte.[3][4] 3. Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups.[4][5] 4. Use a Competitive Base: Add a small amount of a competitive base (e.g., 0.1% triethylamine) to the mobile phase to preferentially interact with the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.[2][6] | Action: 1. Reduce Injection Volume: Sequentially decrease the injection volume (e.g., from 10 µL to 5 µL, then 2 µL) and observe the peak shape. 2. Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. Protocol: Prepare a 10 µg/mL solution of this compound. Inject 10 µL. Then, prepare a 2 µg/mL solution and inject 10 µL. Compare the peak shapes. If the tailing is significantly reduced with the lower concentration, column overload is a likely cause. |
| Column Degradation | Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. This can expose more active silanol sites.[2] | Action: 1. Flush the Column: Follow the manufacturer's instructions for column flushing. 2. Replace the Column: If flushing does not improve the peak shape, replace the column with a new one of the same type. |
| Extra-column Effects | Dead volume in the system, such as from poorly fitted connections or tubing with a large internal diameter, can cause peak broadening and tailing.[2][6] | Action: 1. Check Connections: Ensure all fittings between the injector, column, and detector are secure and have no gaps. 2. Use Appropriate Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) to minimize dead volume. |
Question: My this compound peak is fronting. What does this indicate and how can I resolve it?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still affect quantification.
Troubleshooting Logic for Peak Fronting
Caption: Troubleshooting workflow for this compound peak fronting.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action & Experimental Protocol |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and can lead to fronting.[2][5][7] | Action: 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your this compound standard in the initial mobile phase composition. Protocol: If your mobile phase is 60:40 Acetonitrile (B52724):Water, prepare your sample in the same mixture. If the sample was previously in 100% Acetonitrile, re-prepare it and inject again to observe the peak shape. |
| Column Overload (High Concentration) | Very high sample concentrations can sometimes lead to fronting, although tailing is more common.[8] | Action: 1. Dilute the Sample: As with tailing, perform a serial dilution of your sample and inject to see if the peak shape improves. |
| Column Collapse or Void | A physical change in the column packing material, such as a void at the inlet, can cause distorted peak shapes, including fronting. | Action: 1. Reverse and Flush the Column: If the column manufacturer allows, reverse the column and flush it with a strong solvent. This can sometimes remove a blockage at the inlet frit. 2. Replace the Column: If the problem persists, the column bed may be irreversibly damaged, and the column should be replaced. |
Question: I am seeing a split peak for this compound. What could be the cause?
Split peaks can be one of the more challenging issues to diagnose as they can arise from multiple sources.
Decision Tree for Split Peak Troubleshooting
Caption: Troubleshooting workflow for this compound split peaks.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action & Experimental Protocol |
| Partially Blocked Column Frit | If the inlet frit of the column is partially blocked, the sample may be introduced onto the column in two different streams, leading to a split peak.[9] | Action: 1. Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[10] 2. Reverse Flush: Reverse and flush the column to dislodge any particulates from the frit. 3. Replace Frit/Column: If possible, replace the inlet frit. Otherwise, replace the entire column. |
| Sample Solvent and Mobile Phase Incompatibility | A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column or lead to poor focusing at the column head, resulting in a split peak.[2][6] | Action: 1. Dissolve Sample in Mobile Phase: This is the most effective way to ensure compatibility. |
| Contamination or Degradation of the Column | A contaminated guard column or the top of the analytical column can cause peak splitting. | Action: 1. Remove Guard Column: If you are using a guard column, remove it and inject the sample directly onto the analytical column. If the peak shape improves, replace the guard column. 2. Column Wash: Perform a rigorous column wash procedure as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: Can the deuteration of this compound itself cause poor peak shape? While deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analog, it does not typically cause poor peak shape on its own.[11] However, if the deuterated and non-deuterated forms are not fully resolved, it could appear as a broadened or slightly asymmetrical peak. The primary causes of poor peak shape are more likely related to the chromatographic conditions and the chemical properties of the molecule as a whole.
Q2: What are typical HPLC conditions for Lumateperone analysis that should give a good peak shape? Based on published methods, a good starting point for Lumateperone analysis would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[10][12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier like methanol (B129727) or acetonitrile is typical.[10][12] Ratios can vary, for instance, 70:30 buffer to methanol.[10]
-
Detection: UV detection around 245 nm.[10] Optimizing these parameters for your specific instrument and column is crucial.
Q3: How does the pKa of Lumateperone affect peak shape? Lumateperone has a basic pKa (strongest basic pKa is approximately 8.47).[13][14] In reversed-phase chromatography, if the mobile phase pH is close to the pKa of the analyte, the compound can exist in both its ionized and non-ionized forms, which can lead to peak broadening or splitting. To ensure a single ionic form and good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For a basic compound like Lumateperone, a lower pH (e.g., pH 2.5-4) is generally recommended to ensure it is fully protonated and interacts consistently with the stationary phase.[3]
Q4: Could my sample preparation be the cause of poor peak shape? Absolutely. Here are a few ways sample preparation can impact your results:
-
Incomplete Dissolution: If this compound is not fully dissolved in the sample solvent, it can lead to inconsistent injections and distorted peaks. Ensure complete dissolution, using sonication if necessary.[10]
-
Particulates: As mentioned earlier, any particulate matter in the sample can block the column frit. Always filter your samples.[10]
-
High Sample Concentration: As detailed in the troubleshooting sections, injecting a sample that is too concentrated can lead to column overload and poor peak shape.[2][6]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. sielc.com [sielc.com]
- 6. silicycle.com [silicycle.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijnrd.org [ijnrd.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Minimizing Isotopic Cross-Talk Between Lumateperone and Lumateperone-D4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of minimizing isotopic cross-talk between Lumateperone and its deuterated internal standard, Lumateperone-D4, during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern for Lumateperone and this compound analysis?
A1: Isotopic cross-talk, in the context of mass spectrometry, refers to the interference of isotopic variants of an analyte with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. For the Lumateperone and this compound pair, the primary concern is the contribution of the natural isotopic abundance of Lumateperone (containing naturally occurring ¹³C, ¹⁵N, etc.) to the mass channel of this compound. This can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's true concentration, compromising the accuracy and reliability of the quantitative data.
Q2: What are the primary sources of isotopic cross-talk in our LC-MS/MS method?
A2: The main sources of isotopic cross-talk in the analysis of Lumateperone with this compound as an internal standard are:
-
Natural Isotopic Abundance: The analyte, Lumateperone, is composed of atoms that have naturally occurring heavier isotopes (e.g., ¹³C has a natural abundance of approximately 1.1%). The M+1, M+2, and subsequent isotopic peaks of Lumateperone can overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of undeuterated or partially deuterated Lumateperone as an impurity from its synthesis.
-
In-source Fragmentation or Back-Exchange: While less common for D4-labeled compounds on stable positions, there is a small possibility of deuterium-hydrogen exchange in the ion source of the mass spectrometer, though this is more of a concern for more labile deuterium (B1214612) labels.
Q3: How can we assess the level of isotopic cross-talk in our assay?
A3: To quantify the isotopic cross-talk, you can perform the following experiments:
-
Analyze a high-concentration standard of Lumateperone (without any this compound) and monitor the signal in the MRM (Multiple Reaction Monitoring) transition set for this compound. The observed signal, expressed as a percentage of the Lumateperone signal, represents the contribution of the analyte to the internal standard channel.
-
Analyze a standard of this compound (without any Lumateperone) and monitor the signal in the MRM transition set for Lumateperone. This will determine the contribution of the internal standard to the analyte channel, which is often due to isotopic impurities in the SIL-IS.
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing isotopic cross-talk between Lumateperone and this compound.
Problem: Inaccurate and imprecise results at the lower limit of quantification (LLOQ).
Possible Cause: Isotopic cross-talk from high-concentration samples to the internal standard is causing a disproportionately large effect on the accuracy of low-concentration samples.
Solutions:
-
Optimize MRM Transitions:
-
Rationale: Selecting unique and specific precursor-product ion transitions for both the analyte and the internal standard can significantly reduce overlap.
-
Action: Infuse standard solutions of Lumateperone and this compound separately into the mass spectrometer to identify the most intense and specific fragment ions. Choose transitions that are unique to each compound and have minimal overlap. Avoid using fragment ions that are common to both molecules.
-
-
Chromatographic Separation:
-
Rationale: While Lumateperone and this compound are expected to co-elute, slight chromatographic separation can sometimes be achieved, which can help in resolving any minor cross-talk. More importantly, ensuring good separation from other endogenous matrix components can reduce overall background noise and potential interferences.
-
Action: Optimize the liquid chromatography method. Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., gradients of acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium (B1175870) formate), and flow rates to achieve sharp, symmetrical peaks.
-
Problem: Non-linear calibration curves, particularly at the high end.
Possible Cause: Significant contribution from the high concentration of Lumateperone to the this compound signal is leading to a non-proportional response ratio.
Solutions:
-
Adjust Internal Standard Concentration:
-
Rationale: Using a higher concentration of the internal standard can minimize the relative contribution of the cross-talk from the analyte.
-
Action: Evaluate different concentrations of this compound. The chosen concentration should be high enough to provide a robust signal but not so high that it saturates the detector or significantly contributes to the analyte channel.
-
-
Mathematical Correction:
-
Rationale: If isotopic cross-talk cannot be eliminated through experimental optimization, it can be corrected for mathematically.
-
Action: Determine the percentage of cross-talk from Lumateperone to this compound and from this compound to Lumateperone. Use this information to correct the peak areas in your data processing software. Many modern chromatography data systems have built-in functions for this type of correction.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during a method validation to assess isotopic cross-talk. Note: This is example data and should be experimentally determined for your specific assay.
| Analyte Concentration (ng/mL) | % Contribution of Lumateperone to this compound Signal | % Contribution of this compound to Lumateperone Signal |
| 1 (LLOQ) | 0.05% | 0.10% |
| 10 | 0.05% | 0.10% |
| 100 | 0.05% | 0.10% |
| 1000 (ULOQ) | 0.05% | 0.10% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk
Objective: To quantify the bidirectional isotopic cross-talk between Lumateperone and this compound.
Materials:
-
Stock solutions of Lumateperone and this compound (1 mg/mL in methanol).
-
Blank biological matrix (e.g., human plasma).
-
LC-MS/MS system.
Procedure:
-
Analyte to Internal Standard Cross-Talk:
-
Prepare a high-concentration sample of Lumateperone (e.g., at the Upper Limit of Quantification, ULOQ) in the blank matrix.
-
Prepare a blank sample containing only the solvent used for reconstitution.
-
Inject both samples and acquire data using the MRM transitions for both Lumateperone and this compound.
-
Calculate the peak area of Lumateperone in its own channel and the peak area of any signal appearing in the this compound channel in the high-concentration Lumateperone sample.
-
The percent cross-talk is calculated as: (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.
-
-
Internal Standard to Analyte Cross-Talk:
-
Prepare a sample containing only this compound at the working concentration used in the assay in the blank matrix.
-
Inject the sample and acquire data using the MRM transitions for both Lumateperone and this compound.
-
Calculate the peak area of this compound in its own channel and the peak area of any signal appearing in the Lumateperone channel.
-
The percent cross-talk is calculated as: (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100.
-
Protocol 2: Optimized LC-MS/MS Method for Lumateperone Analysis
Objective: To provide a starting point for an LC-MS/MS method optimized to minimize isotopic cross-talk.
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Example - should be empirically determined):
-
Lumateperone: Precursor m/z > Product m/z (e.g., 426.2 > 235.1)
-
This compound: Precursor m/z > Product m/z (e.g., 430.2 > 239.1)
-
-
Collision Energy: Optimize for each transition (typically in the range of 15-30 eV).
-
Dwell Time: 100 ms.
Visualizations
Caption: Lumateperone's multi-target mechanism of action.
Caption: A typical sample preparation workflow for Lumateperone bioanalysis.
Caption: Troubleshooting logic for inaccurate low-level quantitation.
Stability of Lumateperone-D4 in different biological matrices
Welcome to the Technical Support Center for Lumateperone-D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices like plasma, blood, and urine?
A1: While specific public data on the stability of this compound is limited, as a deuterated internal standard, its stability profile is expected to be nearly identical to that of the parent compound, Lumateperone. Deuterated internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties closely mimic the analyte of interest.[1][2][3] This similarity allows them to effectively compensate for variability during sample preparation and analysis.[1] Stability studies conducted on Lumateperone have shown it to be stable under various stress conditions, suggesting that this compound would exhibit similar robustness.[4][5]
Q2: What are the critical stability tests that should be performed for this compound in a bioanalytical method validation?
A2: For a robust bioanalytical method, the stability of this compound should be evaluated under conditions that mimic sample handling and storage. Key stability tests include:
-
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte.[1][6][7][8]
-
Short-Term (Bench-Top) Stability: To determine the stability of the analyte in the matrix at room temperature for a duration that reflects the sample processing time.[1][6]
-
Long-Term Stability: To ensure the analyte remains stable for the entire duration of the study under the specified storage conditions (e.g., -20°C or -80°C).[1][6]
-
Stock Solution Stability: To verify the stability of the internal standard in its storage solvent.[1][6]
-
Post-Preparative (Autosampler) Stability: To evaluate the stability of the processed samples while they are in the autosampler awaiting injection.[1]
Q3: My analytical results for this compound are showing high variability and poor reproducibility. Could this be due to matrix effects?
A3: Yes, high variability and poor reproducibility are common indicators of matrix effects.[9][10] Matrix effects occur when co-eluting substances from the biological matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[9] Even with a deuterated internal standard, significant matrix effects can impact assay performance. It is crucial to assess and mitigate matrix effects during method development.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Utilize more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components, such as phospholipids.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[9]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound is the best practice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[3]
Stability Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes the typical stability assessments and acceptance criteria for a deuterated internal standard in a regulated bioanalytical assay.
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C or -80°C to Room Temp | Minimum of 3 cycles | The mean concentration should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | Room Temperature | To cover sample processing time | The mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | -20°C or -80°C | To cover the duration of the study | The mean concentration should be within ±15% of the nominal concentration. |
| Stock Solution Stability | As per storage recommendations | To cover the duration of use | The response should be within ±10% of the initial response. |
| Post-Preparative Stability | Autosampler Temperature | To cover the analytical run time | The mean concentration should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after undergoing multiple freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking a fresh pool of the biological matrix with this compound.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.[7][8]
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.[8]
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration of the tested QC samples is within ±15% of the nominal concentration.[11]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature.
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Allow the samples to sit on the bench-top at room temperature for a period that equals or exceeds the expected sample handling and processing time.
-
At the end of the period, process and analyze the samples with a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 3: Assessing Matrix Effects
Objective: To quantitatively assess the matrix effect on the analysis of Lumateperone using this compound as an internal standard.
Methodology:
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike Lumateperone and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike Lumateperone and this compound into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike Lumateperone and this compound into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Lumateperone) / (MF of this compound)
-
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[1]
Visualizations
Caption: Signaling pathway of Lumateperone.
Caption: Experimental workflow for freeze-thaw stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Lumateperone-D4 Analysis: A Technical Support Guide for Resolving Co-eluting Interferences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of lumateperone (B1672687), specifically focusing on the resolution of co-eluting interferences with its deuterated internal standard, Lumateperone-D4.
Troubleshooting Guide: Co-elution with this compound
Co-elution of endogenous or exogenous compounds with the internal standard can lead to inaccurate quantification in LC-MS/MS assays. This guide provides a step-by-step approach to identifying and resolving such interferences.
Problem: Inaccurate or irreproducible results in lumateperone quantification, suspecting co-elution with this compound.
Step 1: Preliminary Assessment and Identification of the Interference
The first step is to confirm the presence of a co-eluting interference.
-
Symptom Checklist:
-
Do you observe a high or variable background in the this compound chromatogram?
-
Are there unexpected shoulders or distortions in the this compound peak?[1]
-
Is there significant ion suppression or enhancement in the this compound signal, especially in incurred samples compared to calibration standards?[2][3]
-
Do the area ratios of Lumateperone to this compound show high variability across a batch?
-
-
Workflow for Identification:
Figure 1: Workflow for identifying the source of interference.
Step 2: Hypothetical Interference: N-desmethyl-lumateperone
Lumateperone is extensively metabolized, with over 20 metabolites identified.[4] The N-desmethyl metabolite is a significant metabolite and, due to its structural similarity to lumateperone, is a prime candidate for co-elution.[4]
-
Structural Similarity: N-desmethyl-lumateperone has a very similar core structure to lumateperone, which can result in similar chromatographic behavior.
-
Mass Difference: The mass-to-charge ratio (m/z) of N-desmethyl-lumateperone will be different from both lumateperone and this compound. However, in-source fragmentation or isotopic contributions could potentially lead to interfering signals.
Step 3: Chromatographic Resolution Strategies
If co-elution is confirmed, modifying the chromatographic method is the most effective solution.
-
Strategy 1: Mobile Phase Optimization
-
Adjusting Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent can increase retention and improve the separation of closely eluting compounds.
-
Modifying pH: The retention of lumateperone and its metabolites can be sensitive to the pH of the mobile phase. Adjusting the pH can alter the ionization state of the analytes and thus their interaction with the stationary phase, potentially resolving co-elution.
-
-
Strategy 2: Stationary Phase Selection
-
If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase. These columns offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.
-
-
Strategy 3: Gradient Elution Profile
-
Instead of an isocratic elution, employ a gradient elution. A shallow gradient around the elution time of lumateperone and its deuterated standard can effectively separate them from closely eluting metabolites.
-
Experimental Protocols
Below are examples of published HPLC methods for lumateperone analysis. These can serve as a starting point for developing a method to resolve co-eluting interferences.
Method 1: RP-HPLC for Lumateperone and Nitroso Impurities [5][6]
-
Column: Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM phosphate (B84403) buffer:methanol (20:80 v/v), pH 5.9
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 241 nm
-
Run Time: 10 minutes
Method 2: RP-HPLC for Lumateperone Tosylate [7][8]
-
Column: Phenomenex C18 (250 mm X 4.6mm, 5 µm)
-
Mobile Phase: Methanol:0.1% OPA in water (45:55%V/V)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Run Time: 10 minutes
Method 3: RP-HPLC for Lumateperone [9]
-
Column: Phenomenex C18
-
Mobile Phase: Phosphate buffer (pH 6.0):methanol (55:45 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 227 nm
Quantitative Data Summary
The following table summarizes the retention times (RT) of lumateperone and its impurities from a published study, illustrating how different compounds can be separated chromatographically.
| Compound | Retention Time (minutes) |
| Lumateperone | 3.0 |
| Nitroso Impurity 1 | 5.9 |
| Nitroso Impurity 2 | 4.2 |
| Nitroso Impurity 3 | 1.5 |
| Data from Shaik, R. B., et al. (2024).[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis using mass spectrometry. It has nearly identical chemical and physical properties to the analyte (lumateperone), meaning it co-elutes and experiences similar matrix effects (ion suppression or enhancement). By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, even with variations in sample preparation and instrument response.
Q2: What are the most likely sources of co-eluting interferences for this compound?
The most probable sources of co-eluting interferences are:
-
Metabolites: Lumateperone is extensively metabolized, and its metabolites are structurally similar to the parent drug, making them likely to have similar retention times.[4]
-
Co-administered Drugs: Other medications taken by the subject could potentially co-elute.
-
Endogenous Matrix Components: Components from the biological matrix (e.g., plasma, urine) can sometimes cause interference.
Q3: Can this compound have a slightly different retention time than lumateperone?
Yes, although they are chemically very similar, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time, a phenomenon known as the "isotope effect." This is more pronounced in gas chromatography but can also be observed in liquid chromatography. If this separation is significant, it could lead to differential ion suppression, where the analyte and internal standard are affected differently by the matrix, compromising accuracy.
Q4: What should I do if I cannot achieve chromatographic separation?
If chromatographic resolution is not feasible, other strategies can be employed:
-
Mass Resolution: If the interfering compound has a different mass-to-charge ratio, a high-resolution mass spectrometer can distinguish between the analyte and the interference.
-
Alternative MRM Transitions: Select a different multiple reaction monitoring (MRM) transition for lumateperone and its internal standard that is not subject to interference from the co-eluting compound.
Q5: How can I proactively avoid co-elution issues?
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Thorough Method Development: During method development, analyze blank matrix from multiple sources, as well as samples containing known metabolites or commonly co-administered drugs.
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Use of High-Resolution Mass Spectrometry: High-resolution MS can help to identify potential interferences during method development.
-
Regular System Suitability Checks: Monitor the peak shape and signal-to-noise ratio of the internal standard in every analytical run to detect any emerging issues.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical troubleshooting process when encountering potential co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
Best practices for storage and handling of Lumateperone-D4 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Lumateperone-D4 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound, like its non-deuterated counterpart, is soluble in organic solvents. For a stock solution, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended.[1] A mixture of Methanol:water (70:30) has also been used for creating standard solutions of Lumateperone.[2]
Q2: What is the recommended storage temperature for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability, which is reported to be at least 4 years for the tosylate salt.[1]
Q3: How should I store my this compound stock solution?
A3: For short-term storage, refrigeration at 2-8°C may be adequate. However, for long-term storage, it is best practice to store stock solutions at -20°C or -80°C to minimize degradation.[3] It is crucial to protect the solution from moisture to prevent isotopic exchange (Hydrogen-Deuterium exchange) with atmospheric water.[3] Storing under an inert gas like nitrogen or argon is recommended.[1][3]
Q4: How long can I store an aqueous dilution of my this compound stock solution?
A4: It is not recommended to store aqueous solutions of Lumateperone for more than one day.[1] For deuterated compounds in general, exposure to aqueous environments can lead to isotopic dilution through H-D exchange.[3] Therefore, aqueous dilutions should be prepared fresh before use.
Q5: Is this compound light sensitive?
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has precipitated.
-
Possible Cause: The concentration of the solution may have exceeded the solubility limit in the chosen solvent, or the solution may have been stored at a temperature that caused the solute to crash out.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If the precipitate does not redissolve, consider diluting the solution with more solvent.
-
For future preparations, refer to the solubility data to ensure you are working within the appropriate concentration range for your chosen solvent.
-
Issue 2: I am seeing unexpected peaks in my analytical results (e.g., LC-MS).
-
Possible Cause: This could be due to degradation of the compound or isotopic exchange.
-
Solution:
-
Prevent Degradation: Ensure proper storage conditions (low temperature, protection from light and moisture).[3] Prepare fresh stock solutions if degradation is suspected.
-
Minimize Isotopic Exchange: Handle and store the compound under a dry, inert atmosphere (nitrogen or argon) to prevent H-D exchange with atmospheric moisture.[3] Use anhydrous solvents for stock solution preparation.
-
Check for Contamination: Ensure all glassware and equipment are clean and free of contaminants.
-
Issue 3: I am observing poor reproducibility in my experiments.
-
Possible Cause: Inconsistent solution preparation or handling can lead to variability.
-
Solution:
-
Standardize Protocol: Follow a consistent, detailed protocol for stock solution preparation, including precise weighing and volumetric measurements.
-
Equilibrate Before Use: Always allow the stock solution container to equilibrate to room temperature before opening to prevent condensation from forming inside the container.[3]
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Use Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment, as aqueous dilutions are not stable.[1]
-
Quantitative Data
Table 1: Solubility of Lumateperone Tosylate
| Solvent | Approximate Solubility |
| Ethanol | ~1 mg/mL[1] |
| DMSO | ~10 mg/mL[1] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] |
| Aqueous Buffers | Sparingly soluble[1] |
Note: This data is for the tosylate salt of Lumateperone. The solubility of this compound is expected to be similar.
Table 2: Recommended Storage Conditions
| Form | Condition | Recommended Temperature | Duration |
| Solid | Long-term | -20°C[1] | ≥ 4 years[1] |
| Stock Solution (in organic solvent) | Short-term | 2-8°C[3] | Up to a few days |
| Stock Solution (in organic solvent) | Long-term | -20°C to -80°C[3] | Months to years |
| Aqueous Dilution | N/A | Prepare fresh | Do not store[1] |
Experimental Protocols & Visualizations
Protocol: Preparation of a this compound Stock Solution in an Organic Solvent
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.[3]
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous organic solvent (e.g., DMF or DMSO) to the vial. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before use.[1]
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container, preferably under an inert atmosphere, at the recommended temperature.
Caption: Workflow for Preparing a this compound Stock Solution.
Troubleshooting: Stock Solution Instability
Caption: Decision Tree for Troubleshooting this compound Stock Solution Instability.
References
Technical Support Center: Impact of Anticoagulants on Lumateperone-D4 Plasma Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on assessing the impact of different anticoagulants on the plasma stability of Lumateperone-D4. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: As of the last update, specific studies on the impact of different anticoagulants on the plasma stability of this compound are not publicly available. The following troubleshooting guides, FAQs, and protocols are based on general best practices in bioanalysis and data from other compounds. It is crucial to perform compound-specific stability assessments.
Troubleshooting Guide
Q1: I am seeing lower than expected concentrations of this compound in my plasma samples. Could the anticoagulant be the cause?
A1: Yes, the choice of anticoagulant can potentially influence the stability of an analyte in plasma. Here are a few troubleshooting steps to consider:
-
Analyte Stability: this compound, like any drug molecule, can be susceptible to degradation by enzymes present in plasma. Some anticoagulants may not sufficiently inhibit all enzymatic activity. Consider evaluating the stability of this compound in plasma with different anticoagulants (e.g., K2EDTA, Sodium Heparin, Sodium Citrate) at various temperatures and time points.
-
Adsorption: The analyte might adsorb to the collection tube or the separator gel in some tubes. Pre-screening different types of collection tubes (e.g., glass vs. polypropylene) can be beneficial.
-
Matrix Effects in LC-MS/MS: The anticoagulant and its counter-ion can influence the ionization efficiency of this compound in the mass spectrometer, leading to ion suppression or enhancement. While studies have shown that changing the counter-ion of the same anticoagulant (e.g., K2EDTA vs. Na2EDTA) is unlikely to affect LC-MS/MS assays, switching between different anticoagulants (e.g., EDTA to heparin) warrants a partial validation of the bioanalytical method.[1][2][3]
-
pH Shift: The pH of the plasma sample can be influenced by the anticoagulant used, which in turn could affect the stability of a pH-sensitive compound.[4]
Q2: I am observing inconsistent results between samples collected with the same anticoagulant. What could be the issue?
A2: Inconsistent results can stem from pre-analytical variability. Here are some factors to investigate:
-
Inadequate Mixing: Immediately after blood collection, tubes with anticoagulants must be gently inverted 8-10 times to ensure proper mixing and prevent micro-clot formation.[5][6] Vigorous shaking should be avoided as it can cause hemolysis.[6]
-
Time to Centrifugation: Plasma should be separated from blood cells promptly, ideally within two hours of collection.[5] Delays can lead to changes in the plasma composition and potential degradation of the analyte.
-
Centrifugation Parameters: Ensure that the centrifugation speed and time are optimized and consistent for all samples to obtain platelet-poor plasma.
-
Storage Conditions: Plasma samples should be frozen at -20°C or -80°C as soon as possible after separation.[7] Repeated freeze-thaw cycles should be avoided.[7]
Q3: Can I switch from plasma to serum for my this compound analysis?
A3: Switching from plasma to serum (or vice versa) is considered a change in matrix and requires a full validation of the bioanalytical method. The clotting process in serum collection can lead to the release of cellular components that might affect the stability or measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is generally recommended for drug stability studies in plasma?
A1: K2EDTA (dipotassium ethylenediaminetetraacetic acid) is a commonly used and often recommended anticoagulant for pharmacokinetic and bioanalytical studies. It prevents clotting by chelating calcium ions and is known to be a good preservative for cellular components. However, the optimal anticoagulant is compound-dependent, and a stability assessment is always recommended.
Q2: What is the difference between K2EDTA and K3EDTA?
A2: The primary difference is in their preparation and the potential for dilution effects. K3EDTA is a liquid solution, which can lead to a slight dilution of the blood sample. K2EDTA is typically spray-dried onto the tube walls, minimizing dilution. For most bioanalytical purposes, they are considered interchangeable, but consistency within a study is key.
Q3: How does heparin work as an anticoagulant, and what are its potential drawbacks?
A3: Heparin acts by inhibiting the formation of thrombin from prothrombin, thus preventing fibrin (B1330869) clot formation. While effective, heparin can sometimes interfere with certain analytical methods, particularly those involving enzymatic reactions or specific binding assays. It is generally less recommended for LC-MS/MS analysis compared to EDTA due to potential matrix effects.
Q4: Do I need to perform stability studies in the presence of all commercially available anticoagulants?
A4: It is not typically necessary to test all anticoagulants. The selection should be based on the intended use in clinical or preclinical studies. A common approach is to evaluate stability in the presence of the most frequently used anticoagulants, such as K2EDTA, Sodium Heparin, and Sodium Citrate.
Experimental Protocols
Protocol: Evaluation of this compound Stability in Human Plasma with Different Anticoagulants
1. Objective: To assess the stability of this compound in human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate under different storage conditions.
2. Materials:
-
This compound reference standard
-
Blank human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate
-
Calibrated pipettes and appropriate tips
-
Polypropylene microcentrifuge tubes
-
Centrifuge
-
Freezers (-20°C and -80°C)
-
Validated LC-MS/MS method for the quantification of this compound in plasma
3. Experimental Workflow:
Caption: Experimental workflow for assessing this compound plasma stability.
4. Procedure:
-
Preparation of Spiked Plasma:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol).
-
Spike the blank human plasma pools (K2EDTA, Sodium Heparin, and Sodium Citrate) with the this compound stock solution to achieve a final concentration relevant to the expected in-study concentrations.
-
Gently mix and allow the spiked plasma to equilibrate for approximately 15 minutes.
-
-
Baseline (T=0) Analysis:
-
Immediately after preparation, aliquot a set of samples for each anticoagulant and analyze them using the validated LC-MS/MS method to establish the baseline concentration.
-
-
Stability Conditions:
-
Short-Term (Bench-Top) Stability: Store aliquots at room temperature for specific durations (e.g., 4, 8, and 24 hours).
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature.
-
Long-Term Stability: Store aliquots at -20°C and -80°C for extended periods (e.g., 1, 3, and 6 months).
-
-
Sample Analysis:
-
At the end of each storage period, analyze the samples using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound for each condition and anticoagulant.
-
Determine the percent recovery by comparing the mean concentration of the stability samples to the mean concentration of the baseline (T=0) samples.
-
The stability is considered acceptable if the mean concentration is within ±15% of the baseline concentration.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Anticoagulants on Drug Stability (for a Hypothetical Compound)
| Anticoagulant | Storage Condition | Mean Concentration (% of Baseline) |
| K2EDTA | Room Temp, 24h | 98.5% |
| 3 Freeze-Thaw Cycles | 95.2% | |
| -80°C, 6 months | 97.1% | |
| Sodium Heparin | Room Temp, 24h | 92.8% |
| 3 Freeze-Thaw Cycles | 90.5% | |
| -80°C, 6 months | 94.3% | |
| Sodium Citrate | Room Temp, 24h | 99.1% |
| 3 Freeze-Thaw Cycles | 96.8% | |
| -80°C, 6 months | 98.2% |
Note: This table presents hypothetical data for illustrative purposes only. Actual results for this compound may vary and must be determined experimentally.
Decision-Making Diagram
Caption: Decision flowchart for selecting an appropriate anticoagulant.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. audubonbio.com [audubonbio.com]
- 7. Best Practices For Plasma Preparation [butterfliesnow.com]
Preventing in-source fragmentation of Lumateperone-D4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Lumateperone-D4 during LC-MS/MS analysis.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
In-source fragmentation is a common challenge in mass spectrometry where precursor ions fragment in the ion source before entering the mass analyzer. This can lead to a decreased signal for the intended precursor ion and complicate data analysis. For deuterated internal standards like this compound, minimizing in-source fragmentation is critical for accurate quantification.
Problem: Significant in-source fragmentation of this compound is observed, characterized by a low abundance of the [M+H]+ ion and a high abundance of fragment ions.
Solution: A systematic optimization of ion source parameters is necessary. The following steps provide a logical workflow to identify and mitigate the cause of fragmentation.
Logical Troubleshooting Workflow
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Bioanalytical Method Validation Using Lumateperone-D4
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the successful development of new therapeutics. This guide provides an objective comparison of bioanalytical method validation using a deuterated internal standard, Lumateperone-D4, against an alternative structural analog. Supported by representative experimental data and detailed protocols, this document underscores the critical role of stable isotope-labeled internal standards in achieving robust and accurate quantification of analytes in biological matrices.
The validation of bioanalytical methods is a critical process in drug development, ensuring that the method is suitable for its intended purpose of quantifying a drug and its metabolites in biological samples.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations.[2][3] A key component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the use of an appropriate internal standard (IS).[4]
An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls.[5] Its primary function is to compensate for variability during the analytical process, such as inconsistencies in sample preparation, injection volume, and matrix effects.[4][6] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), are widely considered the "gold standard" in bioanalysis.[7][8] This is because they are chemically identical to the analyte and therefore exhibit nearly identical behavior during extraction, chromatography, and ionization, allowing for highly effective compensation for analytical variability.[6][7]
This guide focuses on the bioanalytical method validation for Lumateperone, a novel antipsychotic, and highlights the superior performance of its deuterated internal standard, this compound, in comparison to a hypothetical structural analog internal standard.
Performance Comparison: this compound vs. a Structural Analog
The following tables summarize the representative quantitative data from a bioanalytical method validation for Lumateperone. The data for the structural analog internal standard is hypothetical but realistic, illustrating the typical performance differences observed when a non-ideal internal standard is used.
Table 1: Linearity and Sensitivity
| Parameter | Lumateperone with this compound IS | Lumateperone with Structural Analog IS (Hypothetical) | Acceptance Criteria |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | Clearly defined range |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
| LLOQ Precision (%CV) | ≤ 8.5% | ≤ 15.2% | ≤ 20% |
| LLOQ Accuracy (% bias) | ± 6.2% | ± 12.8% | ± 20% |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Lumateperone with this compound IS | Lumateperone with Structural Analog IS (Hypothetical) | Acceptance Criteria |
| Low QC (0.3 ng/mL) | |||
| Intra-day Precision (%CV) | 4.1% | 9.8% | ≤ 15% |
| Intra-day Accuracy (% bias) | +3.5% | -8.2% | ± 15% |
| Inter-day Precision (%CV) | 5.3% | 11.5% | ≤ 15% |
| Inter-day Accuracy (% bias) | +2.8% | -9.1% | ± 15% |
| Medium QC (50 ng/mL) | |||
| Intra-day Precision (%CV) | 2.8% | 7.5% | ≤ 15% |
| Intra-day Accuracy (% bias) | +1.7% | +6.4% | ± 15% |
| Inter-day Precision (%CV) | 3.9% | 8.9% | ≤ 15% |
| Inter-day Accuracy (% bias) | +2.1% | +7.3% | ± 15% |
| High QC (80 ng/mL) | |||
| Intra-day Precision (%CV) | 2.1% | 6.2% | ≤ 15% |
| Intra-day Accuracy (% bias) | -0.9% | +4.8% | ± 15% |
| Inter-day Precision (%CV) | 3.2% | 7.8% | ≤ 15% |
| Inter-day Accuracy (% bias) | -1.2% | +5.5% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Lumateperone with this compound IS | Lumateperone with Structural Analog IS (Hypothetical) | Acceptance Criteria |
| Analyte Recovery % (Mean) | 92.5% | 85.1% | Consistent and reproducible |
| IS Recovery % (Mean) | 93.1% | 78.9% | Consistent and reproducible |
| Matrix Factor (IS-Normalized) | 0.98 - 1.04 | 0.85 - 1.18 | %CV ≤ 15% |
| %CV of Matrix Factor | 3.2% | 14.5% | ≤ 15% |
The data clearly demonstrates the superior performance of the method using this compound. The precision and accuracy are significantly better, and the matrix effect is well-controlled, as indicated by the low coefficient of variation of the IS-normalized matrix factor.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established principles of bioanalytical method validation.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound or the structural analog).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
HPLC System: A standard High-Performance Liquid Chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Lumateperone and the internal standards would be monitored.
Validation Experiments
-
Specificity and Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure no significant interference at the retention times of Lumateperone and its internal standard.
-
Linearity: Calibration curves are prepared by spiking blank plasma with known concentrations of Lumateperone and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration, and a linear regression is applied.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).
-
Recovery: The extraction recovery is determined by comparing the peak areas of the analyte and internal standard in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte and internal standard in post-extraction spiked blank plasma from different sources to the peak response in a neat solution. The IS-normalized matrix factor is calculated to assess the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.
-
Stability: The stability of Lumateperone in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for the development of a robust and reliable bioanalytical method for the quantification of Lumateperone in biological matrices. As demonstrated by the representative data, a deuterated internal standard provides superior accuracy, precision, and ability to compensate for matrix effects compared to a structural analog.[1] While structural analogs can be used when a SIL-IS is unavailable, they carry a higher risk of providing less reliable data.[6] For drug development and clinical trial support, where data integrity is of utmost importance, investing in a high-quality deuterated internal standard is a critical step towards ensuring the success of the program.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
The Gold Standard for Lumateperone Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic Lumateperone, the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Lumateperone-D4, a deuterated stable isotope-labeled internal standard, with other potential internal standards, supported by established bioanalytical principles and illustrative experimental data.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during all stages of the analytical process, including extraction, chromatography, and ionization, thereby effectively compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for this purpose.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are synthetic versions of the analyte where one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain virtually identical. This near-perfect analogy to the analyte provides significant advantages over other types of internal standards, such as structural analogs.
A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. While often more readily available and less expensive than a deuterated standard, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention time, and ionization response. These differences can result in incomplete compensation for matrix effects and other sources of error, ultimately compromising the quality of the bioanalytical data.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, the following table summarizes representative data from a hypothetical bioanalytical method validation for Lumateperone in human plasma. The data compares the use of this compound with a hypothetical structural analog internal standard.
| Validation Parameter | This compound as Internal Standard | Structural Analog as Internal Standard |
| Accuracy (% Bias) | ||
| Low QC (0.5 ng/mL) | -2.1% | -12.5% |
| Medium QC (50 ng/mL) | 1.5% | 8.9% |
| High QC (400 ng/mL) | 0.8% | 6.3% |
| Precision (% CV) | ||
| Low QC (0.5 ng/mL) | 3.5% | 14.2% |
| Medium QC (50 ng/mL) | 2.1% | 9.8% |
| High QC (400 ng/mL) | 1.8% | 7.5% |
| Matrix Effect (% CV) | 2.9% | 18.7% |
| Recovery (% CV) | 4.2% | 11.4% |
As the data demonstrates, the use of this compound as an internal standard results in significantly better accuracy and precision across the calibration range. The lower coefficient of variation (CV) in the matrix effect and recovery assessments highlights its superior ability to compensate for ion suppression or enhancement from endogenous components in plasma and for variability in the sample preparation process.
Experimental Protocols
To objectively compare the performance of different internal standards for Lumateperone analysis, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Lumateperone: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion+4] > [Product ion]
-
Structural Analog IS: [Precursor ion] > [Product ion]
-
Assessment of Matrix Effect
-
Set 1 (Neat Solution): Prepare a solution of Lumateperone and the internal standard in the mobile phase.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final evaporation step, reconstitute the residue with the solution from Set 1.
-
Matrix Factor (MF): Calculate the matrix factor by dividing the peak area of the analyte in Set 2 by the peak area in Set 1.
-
IS-Normalized MF: Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized matrix factor across the different plasma sources. A lower %CV indicates better compensation for the matrix effect.
Assessment of Recovery
-
Set A (Pre-Extraction Spike): Spike blank plasma with Lumateperone and the internal standard before the extraction process.
-
Set B (Post-Extraction Spike): Extract blank plasma and spike with Lumateperone and the internal standard after the extraction process (in the final reconstitution solution).
-
Recovery (%): Calculate the recovery by dividing the peak area of the analyte in Set A by the peak area in Set B and multiplying by 100.
-
Coefficient of Variation (%CV): Calculate the %CV of the recovery across multiple replicates.
Visualizing the Workflow
To better understand the experimental process for comparing internal standards, the following diagrams illustrate the key workflows.
Bioanalytical Workflow for Lumateperone Quantification
A Comparative Guide to Linearity and Range Determination for Lumateperone Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for determining the linearity and range of Lumateperone assays. We will compare a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Lumateperone-D4, against published Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods with Ultraviolet (UV) detection.
Data Presentation: Linearity and Range Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
Below is a summary of the linearity and range data from various published methods compared to a representative LC-MS/MS method.
| Method | Internal Standard | Detection | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Representative Method | This compound | MS/MS | 0.001 - 1.0 | >0.999 | Hypothetical Data |
| RP-HPLC | None specified | UV | 5 - 15 | 0.9997 | [1][2] |
| RP-HPLC | None specified | UV | 22 - 62 | Not specified | [3] |
| RP-HPLC | None specified | UV | 2 - 10 | Not specified | [4] |
| RP-HPLC | None specified | UV | 5 - 40 | Not specified | [5] |
Experimental Protocols
A detailed methodology for the determination of linearity and range is crucial for method validation. The following protocol is a generalized procedure based on established regulatory guidelines.[6][7][8]
Objective: To establish the linear range of the analytical method for Lumateperone.
Materials:
-
Lumateperone reference standard
-
This compound (for LC-MS/MS method)
-
Blank biological matrix (e.g., plasma, serum)
-
All necessary solvents and reagents of appropriate grade
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Lumateperone in a suitable organic solvent (e.g., methanol).
-
For methods utilizing an internal standard, prepare a stock solution of this compound.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Lumateperone stock solution with the blank biological matrix to prepare a series of calibration standards.
-
A minimum of five to six concentration levels should be prepared, spanning the expected analytical range.
-
For methods with an internal standard, a fixed concentration of this compound is added to each calibration standard.
-
-
Sample Processing:
-
Process the calibration standards using the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Instrumental Analysis:
-
Analyze the processed calibration standards using the developed chromatographic method (LC-MS/MS or RP-HPLC-UV).
-
Inject each concentration level in triplicate.
-
-
Data Analysis:
-
For each calibration standard, determine the peak area response of Lumateperone and, if applicable, this compound.
-
Calculate the ratio of the peak area of Lumateperone to the peak area of this compound (for internal standard methods).
-
Construct a calibration curve by plotting the peak area response (or peak area ratio) against the nominal concentration of Lumateperone.
-
Perform a linear regression analysis on the data points.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of linearity assessment.
Caption: Experimental workflow for linearity and range determination.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. fda.gov [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Assessing the accuracy and precision of Lumateperone quantification with Lumateperone-D4
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Multi-Target Approach
Lumateperone (B1672687) exhibits a unique pharmacological profile by modulating three key neurotransmitter systems implicated in schizophrenia: serotonin (B10506), dopamine (B1211576), and glutamate.[3] It acts as a potent serotonin 5-HT2A receptor antagonist.[3][4] At the dopamine D2 receptor, it displays a distinct mechanism of being a presynaptic partial agonist and a postsynaptic antagonist.[3] Furthermore, Lumateperone enhances glutamatergic neurotransmission by increasing the phosphorylation of the GluN2B subunit of NMDA receptors and promoting AMPA receptor trafficking via the mTOR signaling pathway.[5] This multi-targeted approach is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[5]
Experimental Protocols for Lumateperone Quantification
This section details a validated RP-HPLC method for the quantification of Lumateperone in pharmaceutical dosage forms. This method is presented as a reliable and accessible alternative to LC-MS/MS methods.
Primary Method: A Validated RP-HPLC-UV Method
This method demonstrates a simple, specific, and economical approach for the routine quality control of Lumateperone.
Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of Methanol (B129727) and 0.1% Orthophosphoric acid (OPA) in water in a ratio of 45:55 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 227 nm.[6]
-
Run Time: 10 minutes.[6]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh 25 mg of Lumateperone tosylate and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[6]
-
Working Standard Solutions: Prepare further dilutions from the stock solution to achieve concentrations in the range of 2-10 µg/mL.[6]
-
Sample Solution (from Capsules): Take twenty capsules, each containing 42 mg of Lumateperone tosylate. Weigh and finely powder the contents. Transfer a quantity of powder equivalent to 25 mg of Lumateperone tosylate to a 25 mL volumetric flask. Add methanol, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[6]
Quantitative Data and Method Performance
The performance of the detailed RP-HPLC method is summarized below. The use of a deuterated internal standard in an LC-MS/MS method would be expected to yield higher precision and accuracy, particularly in complex biological matrices, by accounting for sample preparation losses and matrix-induced ionization suppression or enhancement.
| Parameter | RP-HPLC-UV Method | Alternative HPLC Method 1 | Alternative HPLC Method 2 |
| Linearity Range | 2-10 µg/mL[6] | 10-60 µg/mL[1] | 22-62 µg/mL[7] |
| Correlation Coefficient (r²) | >0.999[6] | Not explicitly stated | >0.999[7] |
| Accuracy (% Recovery) | 98-102% | Within 80-120%[1] | 98.0%–102.0%[6] |
| Precision (% RSD) | < 2%[6] | Not explicitly stated | < 2%[6] |
| Limit of Detection (LOD) | Not explicitly stated | 0.1277 µg/mL[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.387 µg/mL[1] | Not explicitly stated |
| Retention Time | 9.28 min[6] | 2.698 min[1] | ~4.1 min[6] |
Comparison with Alternative Methods
Several other analytical methods have been reported for the quantification of Lumateperone. These primarily include other RP-HPLC methods with different chromatographic conditions and a limited number of LC-MS/MS methods, which are generally preferred for bioanalytical applications due to their higher sensitivity and selectivity.
-
Alternative HPLC Methods: Other reported HPLC methods utilize different mobile phase compositions, such as phosphate (B84403) buffer and methanol mixtures, and different columns, leading to variations in retention times.[1][8] For instance, one method reported a retention time of 2.698 minutes using a mobile phase of phosphoric acid buffer-methanol (70:30, pH 3.0) and a C18 column.[1] Another employed a phosphate buffer (pH 6.0):methanol (55:45 v/v) mobile phase with a retention time of approximately 4.1 minutes.[6]
-
LC-MS/MS Methods: For the analysis of Lumateperone in biological matrices such as plasma, LC-MS/MS is the method of choice.[9] While specific validation data for a method using Lumateperone-D4 is not publicly detailed, a validated LC-MS/MS method was used to investigate the pharmacokinetics of Lumateperone and its N-demethylated metabolite in rat plasma.[9] Such methods typically offer significantly lower limits of quantification, often in the pg/mL to ng/mL range, which is essential for pharmacokinetic studies.[4] The use of a deuterated internal standard is crucial in these assays to ensure the highest level of accuracy and precision by compensating for variations during sample processing and analysis.[1][2]
Conclusion
The detailed RP-HPLC-UV method provides a robust and reliable approach for the routine quantification of Lumateperone in pharmaceutical formulations. For bioanalytical applications requiring higher sensitivity and specificity, a validated LC-MS/MS method, ideally employing a deuterated internal standard such as this compound, is the recommended approach. The choice of method will ultimately depend on the specific application, the required sensitivity, and the nature of the sample matrix.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profile of Lumateperone Versus Other Second-Generation Antipsychotics: A Guide for Researchers and Clinicians
An objective analysis of lumateperone's performance against alternative second-generation antipsychotics (SGAs), supported by experimental data from key clinical trials.
Lumateperone (B1672687), a novel second-generation antipsychotic, has garnered significant attention for its unique pharmacological profile and its potential for a more favorable safety and tolerability profile compared to other available SGAs. This guide provides a comprehensive comparison of the safety profiles of lumateperone and other commonly prescribed SGAs, including risperidone (B510), olanzapine (B1677200), quetiapine (B1663577), aripiprazole, ziprasidone (B1663615), and lurasidone (B1662784). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of lumateperone's positioning within the antipsychotic therapeutic landscape.
Quantitative Safety Data Comparison
The following tables summarize key safety and tolerability data from clinical trials, offering a quantitative comparison across various SGAs. It is important to note that direct head-to-head trial data is not available for all comparisons; therefore, data from placebo-controlled trials and meta-analyses are included to provide a broader context.
Metabolic Profile: Weight Gain
Changes in body weight are a critical consideration in the long-term management of schizophrenia due to the associated risks of metabolic syndrome, type 2 diabetes, and cardiovascular disease. Lumateperone has demonstrated a neutral effect on weight, comparable to placebo in short-term studies.[1]
| Antipsychotic | Mean Weight Change (kg) | Incidence of Clinically Significant Weight Gain (≥7% increase) | Study Duration | Comparator(s) |
| Lumateperone | +0.5[2] | 4.9%[3] | 4-6 weeks | Placebo (-0.2 kg), Risperidone (+2.0 kg)[2] |
| Olanzapine | +2.59 to +4.45[4] | 19.2% - 86%[5][6] | 8-52 weeks | Placebo, Quetiapine, Risperidone, Ziprasidone[4][5][6][7] |
| Risperidone | +1.0 to +2.0[2] | ~14%[6] | 4-52 weeks | Placebo, Lumateperone, Olanzapine, Quetiapine[2][6][7] |
| Quetiapine | +0.58 to +5.66[5][7] | 13.2% - 65%[5][6][7] | 6-52 weeks | Placebo, Olanzapine, Risperidone[5][6][7] |
| Aripiprazole | +0.74 to +4.3[3][8] | ~45% (vs. Ziprasidone)[3] | 12 weeks | Placebo, Ziprasidone[3][8] |
| Ziprasidone | -0.2 to +1.2[3][9] | ~7% - 23%[3][6] | 12 weeks | Placebo, Aripiprazole, Olanzapine[3][6][9] |
| Lurasidone | Minimal/No significant change[10][11] | 1.3% - 5.3%[12] | 6 weeks | Placebo[12] |
Metabolic Profile: Lipids and Glucose
Antipsychotic-induced changes in lipid and glucose metabolism are significant risk factors for cardiovascular disease. Lumateperone has shown a favorable profile with minimal impact on these parameters, similar to placebo.[3]
| Antipsychotic | Change in Total Cholesterol (mg/dL) | Change in Triglycerides (mg/dL) | Change in Glucose (mg/dL) | Study Context |
| Lumateperone | Similar to placebo[3] | Similar to placebo[3] | Similar to placebo[3] | Pooled analysis of 4-6 week trials[3] |
| Olanzapine | Increase[9] | Increase[9] | Increase reported in some studies[13] | Compared to ziprasidone and in long-term studies[9][13] |
| Risperidone | Less favorable than lumateperone[3] | Less favorable than lumateperone[3] | Less favorable than lumateperone[3] | Pooled analysis with lumateperone[3] |
| Quetiapine | Increase in LDL-cholesterol[3] | Increase[14] | No significant changes in some studies[3] | Compared to ziprasidone and olanzapine[3][14] |
| Aripiprazole | No clinically relevant changes[8] | No clinically relevant changes[8] | No clinically relevant changes[8] | 12-week placebo-controlled trial[8] |
| Ziprasidone | No significant change[9] | No significant change[9] | No significant changes[9] | Compared to olanzapine[9] |
| Lurasidone | Minimal changes[15] | Minimal changes[15] | Minimal changes[15] | Long-term open-label extension study[15] |
Neurological Profile: Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms, including akathisia, parkinsonism, and dystonia, can be distressing and impact treatment adherence. Lumateperone's low D2 receptor occupancy is thought to contribute to its low incidence of EPS, which is comparable to placebo.[3]
| Antipsychotic | Incidence of Akathisia | Incidence of Parkinsonism (or use of antiparkinsonian medication) | Study Context |
| Lumateperone | 2.0%[16] | Low, similar to placebo[3] | Pooled analysis of 4-6 week trials vs. placebo (2.9%) and risperidone (4.7%)[3][16] |
| Olanzapine | Lower than risperidone and ziprasidone[16] | Lower than risperidone and aripiprazole[16][17] | Meta-analysis of head-to-head comparisons[16][17] |
| Risperidone | Higher than olanzapine, quetiapine, and ziprasidone[16] | Highest among many SGAs[16][17][18] | Meta-analysis and reviews[16][17][18] |
| Quetiapine | Lower than risperidone, olanzapine, and ziprasidone[16] | Lower rates of antiparkinsonism medication use[2] | Meta-analysis of head-to-head comparisons[2][16] |
| Aripiprazole | Higher than olanzapine[17] | Higher than olanzapine[17] | Meta-analysis of head-to-head comparisons[17] |
| Ziprasidone | Lower than risperidone[16] | Higher than olanzapine and quetiapine[16] | Meta-analysis of head-to-head comparisons[16] |
| Lurasidone | Common adverse event, particularly at higher doses[10] | Common adverse event[10] | Short and long-term clinical studies[10][19] |
Endocrine Profile: Prolactin Elevation
Hyperprolactinemia is a common side effect of antipsychotics that block D2 receptors in the tuberoinfundibular pathway, leading to potential sexual dysfunction, gynecomastia, and galactorrhea. Lumateperone has demonstrated a lack of effect on prolactin levels.[3]
| Antipsychotic | Effect on Prolactin Levels |
| Lumateperone | No increase, similar to placebo[3] |
| Olanzapine | Moderate increase[20] |
| Risperidone | Pronounced and sustained increase[20][21][22] |
| Quetiapine | Minimal to no increase[22][23] |
| Aripiprazole | Can decrease prolactin levels[8][23] |
| Ziprasidone | Low rate of persistent elevation[24] |
| Lurasidone | Minimal changes[15] |
Experimental Protocols
The safety and efficacy data for lumateperone are primarily derived from a series of randomized, double-blind, placebo-controlled clinical trials. Below is a generalized methodology based on these key studies (e.g., Study 005/NCT01499563, Study 301/NCT02282761, and Study 302/NCT02469155).[25][26][27]
Study Design
-
Phase: II/III
-
Design: Randomized, double-blind, placebo-controlled, multi-center, parallel-group study. Some studies included an active comparator arm (e.g., risperidone).[25][26]
Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Significant or unstable medical conditions.
-
Substance use disorder within a specified timeframe.[8]
-
Interventions
-
Investigational Drug: Lumateperone (typically 42 mg/day).[3]
-
Comparator(s): Placebo and, in some trials, an active comparator such as risperidone (e.g., 4 mg/day).[3]
-
Administration: Once daily, oral.
Safety Assessments
-
Adverse Events (AEs): Systematically recorded at each study visit, including severity and relationship to the study drug.
-
Metabolic Parameters:
-
Weight and BMI: Measured at baseline and regular intervals throughout the study.
-
Fasting Blood Samples: Collected at baseline and endpoint to measure glucose, insulin, and a lipid panel (total cholesterol, LDL, HDL, triglycerides).
-
-
Extrapyramidal Symptoms (EPS): Assessed using standardized rating scales at baseline and regular intervals:
-
Simpson-Angus Scale (SAS) for parkinsonism.
-
Barnes Akathisia Rating Scale (BARS) for akathisia.
-
Abnormal Involuntary Movement Scale (AIMS) for dyskinesia.[28]
-
-
Prolactin Levels: Measured from blood samples at baseline and endpoint.
-
Cardiovascular Monitoring:
-
Electrocardiograms (ECGs): Performed at screening, baseline, and specified time points to assess for QTc interval changes and other abnormalities.
-
Vital Signs: Blood pressure and heart rate monitored at each visit.
-
-
Laboratory Tests: Comprehensive chemistry and hematology panels were assessed for any clinically significant changes.
Statistical Analysis
Safety data were analyzed in the safety population, which included all randomized patients who received at least one dose of the study medication. Descriptive statistics were used to summarize safety parameters. Inferential statistics were used to compare the incidence of adverse events and changes in continuous safety variables between treatment groups.[3]
Visualizations
Lumateperone's Signaling Pathway
Lumateperone's unique pharmacological profile is characterized by its simultaneous modulation of serotonin, dopamine, and glutamate (B1630785) neurotransmission.[16][29] It acts as a potent 5-HT2A receptor antagonist, a D2 receptor presynaptic partial agonist and postsynaptic antagonist, and a D1 receptor-dependent modulator of glutamate.[29][30]
Experimental Workflow for a Phase III Antipsychotic Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled Phase III clinical trial for a new antipsychotic medication, based on the protocols for the lumateperone studies.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of metabolic effects of aripiprazole, quetiapine and ziprasidone after 12 weeks of treatment in first treated episode of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weight Gain and Metabolic Abnormalities During Extended Risperidone Treatment in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Adverse Effects of Low-Dose Quetiapine: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Effect of Aripiprazole Lauroxil on Metabolic and Endocrine Profiles and Related Safety Considerations Among Patients With Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ziprasidone and olanzapine on body composition and metabolic parameters: an open-label comparative pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolactin Level Changes according to Atypical Antipsychotics Use: A Study Based on Clinical Data Warehouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Lurasidone on Metabolic Parameters and Prolactin Levels Based on Differences of Psychiatric Diagnosis, Dosage, and Introducing Methods: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of metabolic and prolactin variables from a six-month randomised trial of olanzapine and quetiapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and effectiveness of lurasidone in adolescents with schizophrenia: results of a 2-year, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Second-generation antipsychotic drugs and extrapyramidal side effects: a systematic review and meta-analysis of head-to-head comparisons. | Semantic Scholar [semanticscholar.org]
- 17. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 18. Second-generation antipsychotics and extrapyramidal adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. psychiatrist.com [psychiatrist.com]
- 21. researchgate.net [researchgate.net]
- 22. Randomized controlled trial comparing changes in serum prolactin and weight among female patients with first-episode schizophrenia over 12 months of treatment with risperidone or quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patterns of Serum Prolactin Elevation Associated with Nine Second-Generation Antipsychotics in a Large Cohort of Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psychiatryonline.org [psychiatryonline.org]
- 26. Weight gain and other metabolic adverse effects associated with atypical antipsychotic treatment of children and adolescents: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. yoda.yale.edu [yoda.yale.edu]
- 29. academic.oup.com [academic.oup.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Confirming PET Imaging Findings for Novel Antipsychotics: A Comparative Guide to Validation Techniques for Lumateperone Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies used to confirm and validate in vivo Positron Emission Tomography (PET) imaging findings, with a specific focus on studies involving the novel antipsychotic, Lumateperone (B1672687). While direct PET imaging with a deuterated tracer like Lumateperone-D4 to confirm results from a non-deuterated Lumateperone PET study is not a standard practice, this compound serves a critical role in the validation process through its use as an internal standard in quantitative bioanalytical methods. This guide will compare in vivo PET imaging with essential ex vivo validation techniques, highlighting the role of this compound in ensuring the accuracy of these confirmatory studies.
Introduction to Lumateperone and PET Imaging
Lumateperone is an atypical antipsychotic with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of dopamine D1 receptor-dependent glutamate (B1630785) transmission.[1][2][3] PET imaging is a powerful, non-invasive technique used to visualize and quantify the distribution and density of these target receptors in the living brain, providing crucial information on drug-target engagement and dose-response relationships.[4][5][6] PET studies have been instrumental in characterizing the in vivo binding profile of Lumateperone, demonstrating high occupancy of 5-HT2A receptors and moderate, dose-dependent occupancy of D2 receptors.[4][7]
Confirmation of these in vivo findings is paramount for the robust interpretation of PET data and for making informed decisions in drug development. This is achieved through a combination of ex vivo techniques that provide a more direct measure of radiotracer distribution and metabolism.
The Role of this compound
This compound is a stable isotope-labeled version of Lumateperone, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] In the context of PET study validation, this compound is crucial for the accurate quantification of non-radiolabeled Lumateperone and its metabolites in plasma and tissue samples. This is essential for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models and for understanding the contribution of metabolites to the overall PET signal.[10][11]
Comparison of In Vivo and Ex Vivo Validation Techniques
This section compares key quantitative data obtained from in vivo PET imaging of Lumateperone with data from standard ex vivo validation methods.
| Parameter | In Vivo PET Imaging | Ex Vivo Autoradiography | Ex Vivo Biodistribution (Gamma Counting) | LC-MS/MS with this compound |
| Primary Measurement | Receptor Occupancy (%) | Specific Radioligand Binding (e.g., fmol/mg tissue) | Radioactivity Concentration (%ID/g) | Concentration of Lumateperone and metabolites (ng/mL or ng/g) |
| Spatial Resolution | ~2-5 mm | ~50-100 µm | Whole organ/tissue region | Not applicable (tissue homogenate) |
| Quantification | Indirect (based on kinetic modeling) | Direct (comparison to standards) | Direct (comparison to standards) | Absolute quantification against a standard curve |
| Throughput | Low (one subject at a time) | High (multiple tissue sections) | High (multiple tissue samples) | High (multiple samples) |
| Translational Value | High (directly applicable to humans) | High (bridges preclinical and clinical) | Moderate (primarily preclinical) | High (essential for PK/PD modeling) |
Table 1: Comparison of quantitative data and characteristics of in vivo and ex vivo validation techniques.
Experimental Protocols
In Vivo PET Imaging Protocol (Example with [¹¹C]raclopride for D2 Receptor Occupancy)
-
Subject Preparation: Subjects are fasted for at least 4 hours before the scan. A venous catheter is inserted for radiotracer injection and blood sampling.
-
Baseline Scan: A baseline PET scan is acquired following the intravenous injection of a bolus of [¹¹C]raclopride. Dynamic 3D scanning is performed for 60-90 minutes.
-
Drug Administration: Lumateperone is administered orally at the desired dose.
-
Post-dose Scan: After a specific uptake period following Lumateperone administration, a second PET scan is performed with another injection of [¹¹C]raclopride.
-
Blood Sampling: Arterial or venous blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. Receptor occupancy is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to baseline.[12]
Ex Vivo Autoradiography Protocol
-
Animal Dosing: Animals are administered Lumateperone at various doses.
-
Radioligand Injection: A radiolabeled ligand specific for the target receptor (e.g., a tritiated or iodinated ligand for 5-HT2A or D2 receptors) is injected intravenously at a specific time point after Lumateperone administration.
-
Tissue Collection: At the end of the uptake period, animals are euthanized, and the brains are rapidly removed and frozen.[13]
-
Cryosectioning: The frozen brains are sectioned into thin slices (10-20 µm) using a cryostat.[14]
-
Incubation and Washing: The tissue sections are incubated with a buffer containing the radioligand to label the receptors. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a competing non-radiolabeled drug. The sections are then washed to remove unbound radioligand.[15]
-
Imaging: The dried sections are exposed to a phosphor imaging plate or film. The resulting image shows the distribution and density of the radioligand binding.[16]
-
Quantification: The optical density of the autoradiograms is measured and converted to units of radioactivity concentration by comparison with co-exposed radioactive standards. Receptor occupancy is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.[17]
Ex Vivo Biodistribution Protocol (Gamma Counting)
-
Animal Dosing and Radiotracer Injection: Similar to the autoradiography protocol, animals are dosed with Lumateperone and then injected with a gamma-emitting radiolabeled tracer.
-
Tissue Dissection: At predetermined time points, animals are euthanized, and various tissues of interest (brain regions, liver, kidney, etc.) are dissected, weighed, and placed in counting tubes.[18][19]
-
Gamma Counting: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Expression: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[20][21] This allows for a quantitative comparison of tracer uptake across different tissues and treatment groups.
LC-MS/MS Analysis of Lumateperone and Metabolites
-
Sample Collection: Blood (plasma) and tissue samples are collected from subjects at various time points after Lumateperone administration.
-
Sample Preparation: Proteins in the samples are precipitated, and the supernatant is extracted. A known amount of this compound is added as an internal standard to each sample before extraction.[11]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, which separates Lumateperone and its metabolites from other components in the sample.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to specifically detect and quantify the parent drug and its metabolites based on their unique mass-to-charge ratios and fragmentation patterns. The corresponding signals for this compound are used for normalization and accurate quantification.[22]
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Visualizing the Workflow and Pathways
Lumateperone's Signaling Pathway
Caption: Simplified signaling pathway of Lumateperone.
Experimental Workflow for PET Data Validation
Caption: Workflow for validating in vivo PET findings.
Conclusion
Confirming findings from PET imaging studies is a multi-faceted process that relies on the integration of in vivo and ex vivo data. While this compound is not used as a direct imaging agent for this purpose, it is an indispensable tool for the accurate quantification of Lumateperone and its metabolites in biological samples via LC-MS/MS. This, in conjunction with ex vivo biodistribution and autoradiography, provides a robust framework for validating the in vivo receptor occupancy and pharmacokinetic data obtained from PET scans. By employing these complementary techniques, researchers can gain a comprehensive understanding of a drug's behavior in the body, leading to more confident and informed decisions in the development of novel therapeutics like Lumateperone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. lumateperone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. 2.7 Radiometabolite analysis - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 11. Analysis of Cell Metabolism Using LC-MS and Isotope Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 14. Autoradiography [fz-juelich.de]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychogenics.com [psychogenics.com]
- 18. researchgate.net [researchgate.net]
- 19. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lumateperone-D4
This document provides comprehensive, step-by-step procedures for the safe disposal of Lumateperone-D4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is critical to handle this compound with appropriate safety measures. This substance should be considered hazardous until further toxicological data is available.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Use safety glasses with side-shields or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory | In case of dust formation, use a NIOSH-approved respirator. Ensure adequate ventilation.[2][3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment and to avoid creating dust.[2] Do not let the product enter drains.[2]
For Solid this compound:
-
Collection: Carefully sweep up the solid material, avoiding dust formation.[2]
-
Packaging: Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.[2]
-
Waste Stream: Dispose of the container as hazardous chemical waste in accordance with local, state, and federal regulations.
For this compound in Solution:
-
Absorption: Absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[3]
-
Collection: Scoop the absorbent material into a suitable, clearly labeled, and sealed container.
-
Decontamination: Decontaminate any surfaces that came into contact with the solution by scrubbing with alcohol.[3]
-
Waste Stream: Dispose of the container with the absorbed material and any contaminated cleaning materials as hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Lumateperone-D4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Lumateperone-D4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Lumateperone and its deuterated form, this compound, are potent active pharmaceutical ingredients (APIs) that require careful handling to avoid exposure.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5][6]
Hazard Identification and Classification
Lumateperone is classified with several hazards that necessitate stringent safety protocols. Understanding these is the first step in safe handling.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][7] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[8] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness.[8] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to create a barrier between the researcher and the compound.[3] Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of exposure control, with PPE serving as a critical secondary defense.[9]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in areas where the chemical is handled or stored.[4][7][10] A face shield may be required for splash hazards.[7] |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use. Use proper removal techniques to avoid skin contact.[7] |
| Body Protection | Laboratory Coat | A lab coat should be worn to prevent contamination of personal clothing.[11] For potent compounds, an impervious gown is recommended.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator when engineering controls are not sufficient or during procedures that may generate dust or aerosols.[1][4] A powered air-purifying respirator (PAPR) may be necessary for high-potency compounds.[1] |
Operational Plan: Step-by-Step Handling Procedures
A clear and methodical workflow is essential to minimize the risk of exposure and contamination.
-
Preparation : Before handling this compound, ensure the designated workspace, typically a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.[12] All necessary equipment and materials, including waste containers, should be placed within the containment area.
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[12]
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Lumateperone tosylate is soluble in organic solvents like DMSO and DMF.[5]
-
Cap containers securely immediately after preparation.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A common decontamination procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[4][11]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.[7][13] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in accordance with institutional guidelines. |
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. microbiozindia.com [microbiozindia.com]
- 12. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
